molecular formula C11H13N3O B1362801 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine CAS No. 787586-87-2

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Katalognummer: B1362801
CAS-Nummer: 787586-87-2
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ILHHHWSQEBWULH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-methoxyphenyl)-1-methylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHHWSQEBWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327963
Record name 5-(4-methoxyphenyl)-1-methylimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

787586-87-2
Record name 5-(4-methoxyphenyl)-1-methylimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative with potential applications in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Understanding the fundamental physicochemical properties of this specific compound is a critical prerequisite for its advancement in any research and development pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both known data and detailed, field-proven experimental protocols for the determination of key parameters. The methodologies described herein are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃O[5]

  • Molecular Weight: 203.24 g/mol

  • Monoisotopic Mass: 203.10587 Da[5]

  • Canonical SMILES: CN1C(=NC=C1C2=CC=C(C=C2)OC)N[5]

  • InChI: InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)[5]

  • InChIKey: ILHHHWSQEBWULH-UHFFFAOYSA-N[5]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties can be accurately predicted, experimental determination remains the gold standard for regulatory and development purposes.

PropertyValueMethod
Melting Point To be determinedDSC or Capillary Method
Boiling Point To be determinedNot applicable (likely solid)
Aqueous Solubility To be determinedHPLC-based method
pKa To be determinedPotentiometric Titration
LogP (o/w) 1.3 (Predicted)[5]Shake-Flask Method
LogD (pH 7.4) To be determinedShake-Flask Method

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in an aqueous medium is a critical parameter influencing its bioavailability. The following protocol utilizes a High-Performance Liquid Chromatography (HPLC) based method for accurate quantification.

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

    • Add a known volume of purified water (e.g., 1 mL).

    • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method with a UV detector set to the λmax of the compound.

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour period is generally sufficient to ensure that the dissolution process has reached equilibrium.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • Filtration: This step is critical to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended particles.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result prep1 Weigh excess compound prep2 Add aqueous buffer prep1->prep2 prep3 Equilibrate (24h, 25°C) prep2->prep3 prep4 Filter supernatant (0.45 µm) prep3->prep4 prep5 Dilute filtrate prep4->prep5 analysis3 Inject sample prep5->analysis3 analysis1 Prepare calibration standards analysis2 Generate calibration curve analysis1->analysis2 analysis4 Determine concentration analysis2->analysis4 analysis3->analysis4 result1 Calculate solubility analysis4->result1 G Compound Compound in Solution (Amine Form) Titrant Addition of Strong Acid (H+) Protonation Protonation of Amine (Formation of Conjugate Acid) Titrant->Protonation Drives Equivalence Equivalence Point (All Amine Protonated) Protonation->Equivalence Leads to HalfEquivalence Half-Equivalence Point ([Amine] = [Conjugate Acid]) Equivalence->HalfEquivalence Determines pKa pKa = pH at Half-Equivalence HalfEquivalence->pKa Defines

Caption: Relationship between Titration and pKa Determination.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination. [6][7] Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated water phase at a known concentration.

    • In a separatory funnel or a suitable vial, mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

    • LogP is the base-10 logarithm of P: LogP = log10(P)

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes in the two phases during the experiment, which would affect the accuracy of the concentration measurements.

  • Vigorous Shaking: This ensures that the compound has ample opportunity to partition between the two phases and reach equilibrium.

  • Accurate Quantification: The choice of a sensitive and linear analytical method is paramount for obtaining a reliable LogP value.

Experimental Workflow Diagram:

G start Start saturate Pre-saturate Octanol and Water start->saturate prepare_stock Prepare Aqueous Stock Solution saturate->prepare_stock mix Mix Aqueous Stock and Octanol prepare_stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate analyze_aq Analyze Aqueous Phase Concentration separate->analyze_aq analyze_org Analyze Octanol Phase Concentration separate->analyze_org calculate Calculate LogP analyze_aq->calculate analyze_org->calculate end End calculate->end

Caption: Shake-Flask Method for LogP Determination.

Stability Considerations

While detailed stability studies have not been performed on this specific molecule, imidazole derivatives can be susceptible to certain degradation pathways. [8][9]It is recommended that stability studies be conducted under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal) as per ICH guidelines to understand its degradation profile.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the successful development of this compound as a potential therapeutic agent. The provided experimental protocols offer a robust framework for the determination of these critical parameters. Accurate and reproducible data from these studies will be invaluable for guiding further research, including formulation development, pharmacokinetic studies, and toxicological assessments.

References

  • Zborowski, K. (2019).
  • Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • Bayer, E. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Talanta, 15(2), 177-84.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Wang, S., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(11), 15541-15547.
  • Pütün, A. E., Bereket, G., & Özbay, N.
  • Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide. Benchchem.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Amine Unknowns.
  • De Schutter, A., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(22), 13939-13951.
  • Amines: Structure, Properties, and Reactions. Solubility of Things.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Al-Ostath, A. I., et al. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-168.
  • Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. (2023, January 25).
  • Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 22(7), 5727-5734.
  • 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. Labsolu.
  • de Oliveira, R. B., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7179.
  • Supplementary Inform
  • Singh, A., & Sharma, P. K. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 118-125.
  • 5-(4-methoxyphenyl)-2-nitro-1H-imidazole. PubChem. (2026, January 10).
  • This compound. PubChemLite.
  • S. B, R., et al. (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal of Applied Chemistry, 9(10), 54-58.
  • Patel, D. A., & Patel, N. B. (2014). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C.
  • Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole. Molbase.
  • Maleki, A., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(57), 35949-35957.
  • Al-Masry, M. S., et al. (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Cilibrizzi, A., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1291.
  • Sharma, A., et al. (2015). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 8(5), 615-620.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
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Sources

A Comprehensive Spectroscopic Analysis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. As a molecule possessing a scaffold of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount for research and development. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this target molecule. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data, grounding our analysis in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of complex organic molecules.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₁H₁₃N₃O, Monoisotopic Mass: 203.1059 Da) is a substituted 2-aminoimidazole.[1] This class of compounds is significant due to its presence in various natural products and its utility as a versatile building block in synthetic chemistry. The molecule's structure features several key components that yield distinct spectroscopic signatures: a 1,2,5-trisubstituted imidazole ring, a primary amine group at the C2 position, an N-methyl group, and a para-substituted methoxyphenyl ring at the C5 position. The correct assignment of signals arising from each of these moieties is critical for confirming the compound's identity and purity.

This guide will systematically deconstruct the expected spectroscopic fingerprint of the molecule, providing a validated methodology for its analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the precise connectivity and spatial relationships of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like those on the -NH₂ group), making them more readily observable.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and 2D correlation experiments like HSQC if further structural confirmation is needed.[3][4]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~7.35Doublet (d)2HH-2', H-6' (Aromatic)These protons are ortho to the electron-donating methoxy group, but also part of an aromatic system attached to the imidazole ring. Their chemical shift will be downfield. They appear as a doublet due to coupling with H-3' and H-5'.
~6.95Doublet (d)2HH-3', H-5' (Aromatic)These protons are meta to the imidazole ring and ortho to the strongly electron-donating methoxy group, causing them to be shielded and appear more upfield compared to H-2' and H-6'.[5] Their signal is a doublet due to coupling with H-2' and H-6'.
~6.70Singlet (s)1HH-4 (Imidazole)The lone proton on the imidazole ring is expected to be a singlet as it has no adjacent protons to couple with. Its position is influenced by the surrounding nitrogen atoms and aryl substituent.
~5.50Broad Singlet (br s)2H-NH₂ (Amine)The protons of the primary amine are often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.
~3.75Singlet (s)3H-OCH₃ (Methoxy)Methoxy groups typically appear as a sharp singlet in the 3.7-3.9 ppm range.[5][6] The integration of 3H is a key identifier.
~3.30Singlet (s)3H-NCH₃ (N-Methyl)The N-methyl group on the imidazole ring is also a singlet. It is typically found in this region, clearly distinct from the methoxy signal.[3]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~158.0C-4'The aromatic carbon directly attached to the electron-donating methoxy group is significantly shielded and appears far downfield.
~148.0C-2This is the guanidinic carbon of the 2-aminoimidazole system. It is attached to three nitrogen atoms, which strongly deshield it, resulting in a downfield chemical shift.
~135.0C-5The imidazole carbon bearing the phenyl substituent.
~128.5C-2', C-6'Aromatic carbons ortho to the methoxy group.
~125.0C-1'The quaternary aromatic carbon attached to the imidazole ring. Its intensity is typically lower than that of protonated carbons.
~118.0C-4The protonated carbon of the imidazole ring.
~114.5C-3', C-5'Aromatic carbons meta to the methoxy group, showing significant shielding.[5]
~55.5-OCH₃The methoxy carbon signal is highly characteristic and typically appears around 55-56 ppm.[7][8]
~31.0-NCH₃The N-methyl carbon is found in the aliphatic region, well separated from other signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint."

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler, requiring only a small amount of solid sample to be placed directly on the crystal.[2]

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹. A background scan should be performed first to subtract atmospheric CO₂ and H₂O absorptions.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation & Insights
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[9] This is a critical diagnostic for the 2-amino group.
3100 - 3000C-H StretchAromatic & ImidazoleThese absorptions confirm the presence of C-H bonds on the aromatic and imidazole rings.
2980 - 2850C-H StretchAliphatic (-CH₃)These bands correspond to the stretching vibrations of the methyl groups (N-CH₃ and O-CH₃).
1650 - 1620N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration further confirms the presence of the primary amine.[9]
1615, 1580, 1500C=C and C=N StretchAromatic & Imidazole RingThese strong absorptions are characteristic of the stretching vibrations within the aromatic and imidazole ring systems.[5][10]
1250C-O-C Asymmetric StretchAryl-Alkyl EtherThis strong, characteristic band is definitive evidence for the aryl ether linkage of the methoxy group.[11]
1030C-O-C Symmetric StretchAryl-Alkyl EtherA second, often weaker, band associated with the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Experimental Protocol: MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI), or via a direct insertion probe for electron ionization (EI).

  • Ionization: ESI is a soft ionization technique that is excellent for determining the molecular weight, usually observing the protonated molecule [M+H]⁺. EI is a higher-energy technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

Analysis of Molecular Ion and Fragmentation
  • Molecular Ion: The molecular formula C₁₁H₁₃N₃O gives a monoisotopic mass of 203.1059. Using ESI-MS, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 204.1131 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the elemental composition.

  • Fragmentation Analysis (EI-MS): Electron ionization will lead to characteristic fragmentation patterns. The molecular ion [M]⁺ at m/z 203 would be observed, and key fragments would arise from the cleavage of the weakest bonds.

M Molecular Ion [M]⁺˙ m/z = 203 M_minus_CH3 [M - •CH₃]⁺ m/z = 188 M->M_minus_CH3 - •CH₃ (from -OCH₃) Methoxybenzyl 4-Methoxybenzyl Cation m/z = 121 M->Methoxybenzyl Ring Cleavage M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z = 160 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Plausible fragmentation pathway for this compound under EI-MS.

Table 4: Major Expected Fragment Ions (EI-MS)

m/zProposed FragmentLoss From Molecular IonInterpretation & Insights
203[C₁₁H₁₃N₃O]⁺˙-The molecular ion peak. Its presence confirms the molecular weight.
188[M - •CH₃]⁺•CH₃ (15 Da)A very common and characteristic loss for methoxy-substituted aromatic compounds is the ejection of a methyl radical (•CH₃) from the methoxy group.[12][13] The resulting ion is often highly stable.
160[M - •CH₃ - CO]⁺•CH₃, CO (43 Da total)Following the loss of the methyl radical, the resulting ion can subsequently lose a molecule of carbon monoxide (CO). This is a well-documented fragmentation pathway for phenolic ethers.[12]
121[C₈H₉O]⁺-This fragment corresponds to the 4-methoxybenzyl cation, resulting from the cleavage of the bond between the imidazole and the phenyl ring. This is a highly stable, resonance-delocalized cation and is often a prominent peak in the spectra of such compounds.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal set of data for the unequivocal structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the primary amine and the aryl ether. Finally, Mass Spectrometry validates the molecular weight and provides substructural information through predictable fragmentation patterns. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity, purity, and structure of this and related compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Supporting Information, American Chemical Society Publications. (n.d.). Available at: [Link]

  • Supporting Information, Wiley-VCH. (2007). Available at: [Link]

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A Comprehensive In-Silico Analysis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[2] The diverse pharmacological activities of imidazole derivatives, ranging from anticancer to antimicrobial and anti-inflammatory properties, make them a fertile ground for drug discovery and development.[3] This guide focuses on a specific derivative, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, outlining a comprehensive theoretical and computational workflow to elucidate its structural, electronic, and potential therapeutic properties. By integrating quantum chemical calculations and molecular docking simulations, we can predict its reactivity, stability, and binding affinity to biological targets, thereby accelerating the drug discovery process.

Molecular Overview

The target molecule, this compound, possesses a molecular formula of C₁₁H₁₃N₃O and a monoisotopic mass of 203.10587 Da.[4] Its structure combines the versatile imidazole ring with a methoxyphenyl group, a common feature in many biologically active compounds.

Proposed Synthetic Pathway and Characterization

While various methods exist for the synthesis of substituted imidazoles, a common approach involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonium salt.[2] For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted α-ketoaldehyde with methylamine and a source of ammonia, followed by the introduction of the 4-methoxyphenyl group.

Following synthesis, a thorough characterization is essential to confirm the structure and purity of the compound. Standard spectroscopic techniques would be employed:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

  • FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, further confirming the molecular formula.

Theoretical and Computational Investigation: A Step-by-Step Protocol

This section details the computational workflow for an in-depth analysis of this compound.

Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure and properties of molecules.[3] The B3LYP functional with a 6-31G(d,p) basis set is a widely used and reliable combination for such studies on organic molecules.[5]

Experimental Protocol: DFT Calculations

  • Molecular Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software like ChemDraw.

  • 3D Structure Generation and Optimization: The 2D structure is converted to a 3D model and its geometry is optimized using a computational chemistry software package like Gaussian. The optimization is performed using the B3LYP/6-31G(d,p) level of theory to find the minimum energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the theoretical IR spectrum.

  • Electronic Properties Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions, providing insights into the molecule's stability.

Data Presentation: Expected DFT Results

The results of the DFT calculations would be summarized in tables for clarity and ease of comparison.

ParameterPredicted Value
Optimized Geometrical Parameters
C-N Bond Lengths (Å)e.g., 1.35 - 1.45
C-C Bond Lengths (Å)e.g., 1.38 - 1.52
Dihedral Angles (°)e.g., Phenyl ring twist
Electronic Properties
HOMO Energy (eV)e.g., -5.8
LUMO Energy (eV)e.g., -1.2
Energy Gap (ΔE) (eV)e.g., 4.6
Dipole Moment (Debye)e.g., 3.5

Note: The values presented are hypothetical and representative of what would be expected for a molecule of this type.

Visualization: Computational Workflow and Molecular Properties

DFT_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-31G(d,p)) cluster_output Output & Analysis mol_2d 2D Molecular Structure geom_opt Geometry Optimization mol_2d->geom_opt Convert to 3D freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized 3D Structure geom_opt->opt_geom ir_spectra Predicted IR Spectra freq_calc->ir_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Map elec_prop->mep nbo NBO Analysis elec_prop->nbo

Caption: Workflow for DFT-based computational analysis.

Caption: Molecular structure of the target compound.

Part 2: Molecular Docking for Target Identification and Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is extensively used in drug design to predict the binding affinity and interaction mode of a ligand with a specific protein target.

Experimental Protocol: Molecular Docking

  • Protein Target Selection: Based on the known biological activities of similar imidazole derivatives, a relevant protein target is selected. For instance, given the anticancer potential of many imidazoles, a target like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase could be chosen.[6] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein and Ligand Preparation:

    • Protein: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.

    • Ligand: The DFT-optimized 3D structure of this compound is prepared by assigning rotatable bonds.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation: The docking simulation is performed using software like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy (in kcal/mol), and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Data Presentation: Expected Molecular Docking Results

The key findings from the molecular docking study would be presented in a tabular format.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
EGFR Tyrosine Kinasee.g., 2GS2e.g., -8.5e.g., Met793, Lys745e.g., Hydrogen Bond, Pi-Alkyl

Note: The values and residues are hypothetical and for illustrative purposes.

Visualization: Docking Workflow and Ligand-Protein Interactions

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein Select & Prepare Protein (PDB) grid Define Grid Box (Active Site) protein->grid ligand Prepare Ligand (Optimized 3D Structure) run_docking Run Docking (e.g., AutoDock Vina) ligand->run_docking grid->run_docking results Analyze Binding Poses & Energies run_docking->results visualize Visualize Interactions (e.g., PyMOL) results->visualize

Caption: Workflow for molecular docking studies.

Discussion and Interpretation of Computational Results

The integrated results from the DFT and molecular docking studies provide a comprehensive in-silico profile of this compound.

  • Structural and Electronic Insights: The optimized geometry from DFT calculations reveals the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The HOMO-LUMO energy gap provides an indication of the molecule's reactivity; a smaller gap suggests higher reactivity. The MEP map visually confirms the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. NBO analysis can further quantify the stabilizing interactions within the molecule.

  • Potential Biological Activity: The molecular docking results offer valuable predictions about the molecule's potential as a therapeutic agent. A low binding energy (more negative) suggests a strong and stable interaction with the protein target. The analysis of the binding pose reveals the specific amino acid residues involved in the interaction, which can guide further optimization of the ligand to enhance its binding affinity and selectivity. For example, the presence of hydrogen bonds between the amine group of the imidazole and key residues in the active site of an enzyme would be a strong indicator of inhibitory potential.

Conclusion and Future Perspectives

This in-depth technical guide outlines a robust theoretical and computational framework for the comprehensive analysis of this compound. By combining quantum chemical calculations with molecular docking simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this promising imidazole derivative. The findings from such a study would provide a solid foundation for its experimental validation and further development as a potential therapeutic agent. Future work should focus on the synthesis and in vitro biological evaluation of the compound to correlate the computational predictions with experimental data, thereby completing the cycle of rational drug design.

References

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An In-depth Technical Guide to the Solubility and Stability Profiling of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, a heterocyclic compound of interest in pharmaceutical research. Recognizing the criticality of these parameters in drug development, this document outlines both the theoretical underpinnings and detailed experimental protocols for their assessment. We delve into methodologies for determining thermodynamic and kinetic solubility, emphasizing the influence of pH. Furthermore, a systematic approach to stability profiling through forced degradation studies—encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions—is presented in accordance with International Council for Harmonisation (ICH) guidelines. The narrative is grounded in the established chemistry of the imidazole moiety, explaining the causality behind experimental design and providing self-validating protocols. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of new chemical entities.

Section 1: Introduction and Physicochemical Profile

This compound is a substituted imidazole derivative. The core structure, featuring an imidazole ring, is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities and ability to participate in hydrogen bonding and metal coordination. The substituents—a 4-methoxyphenyl group at the C5 position, a methyl group at the N1 position, and an amine group at the C2 position—collectively define the molecule's physicochemical properties, including its lipophilicity, basicity, and susceptibility to metabolic or chemical degradation.

A thorough understanding of its solubility and stability is paramount for advancing any compound through the drug development pipeline. These properties directly influence bioavailability, manufacturability, storage requirements, and the selection of an appropriate dosage form.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₃N₃OPubChem[1]
Monoisotopic Mass 203.10587 DaPubChem[1]
Structure (SMILES) CN1C(=CN=C1N)C2=CC=C(C=C2)OCPubChem[1]
Predicted XlogP 1.3PubChem[1]
InChI Key ILHHHWSQEBWULH-UHFFFAOYSA-NPubChem[1]

Note: The properties listed are primarily computationally predicted and require experimental verification.

Section 2: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its oral bioavailability. The presence of two basic centers in the target molecule—the exocyclic amine and the sp² nitrogen in the imidazole ring—suggests that its solubility will be highly dependent on pH.

Causality and Experimental Rationale

The solubility of an ionizable compound is governed by its pKa and the pH of the medium, as described by the Henderson-Hasselbalch equation. For a basic compound like this, solubility is expected to be significantly higher in acidic environments where it can form a soluble salt (protonated form) compared to neutral or basic media where the less soluble free base predominates. Determining this pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding salt form selection and formulation strategies. We will describe two primary methods: the gold-standard shake-flask method for thermodynamic solubility and a higher-throughput method for kinetic solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the definitive standard.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Separate the solid and liquid phases by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted during the experiment.

  • Data Reporting: Report the solubility in units such as mg/mL or µM, along with the final pH and temperature. The experiment should be performed in triplicate.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers (e.g., pH 2.0 - 9.0) B Add Excess Compound to each buffer A->B Step 1-2 C Equilibrate at Constant Temp (e.g., 24-48h shaking) B->C Step 3 D Separate Phases (Centrifuge/Filter) C->D Step 4 E Quantify Supernatant (HPLC-UV) D->E Step 5 F Verify Final pH D->F Step 6 G Calculate Solubility (mg/mL or µM) E->G Step 7 Degradation_Pathways cluster_products Potential Degradation Products Parent 5-(4-methoxyphenyl)-1-methyl- 1H-imidazol-2-amine Oxidized Oxidized Products (e.g., Imidazolones) Parent->Oxidized Oxidative Stress (e.g., H₂O₂) Hydrolyzed Hydrolysis Products (Ring-opened or de-alkylated) Parent->Hydrolyzed Hydrolytic Stress (Acid/Base, Heat) Photo Photodegradation Adducts & Rearrangements Parent->Photo Photolytic Stress (UV/Vis Light)

Caption: Predicted Degradation Pathways for the Target Compound.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to allow for the detection and characterization of degradants without overly complex secondary degradation. All studies should include a control sample (drug substance in the same solvent, protected from the stress condition).

Protocol 3.2.1: Acid and Base Hydrolysis

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

  • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.

  • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to halt the reaction.

  • Analysis: Analyze samples by a stability-indicating HPLC method. If no degradation is observed, more strenuous conditions (e.g., 1 M acid/base, higher temperature) may be employed. [2] Protocol 3.2.2: Oxidative Degradation

  • Preparation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. [3]2. Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze directly by HPLC. If degradation is too rapid or extensive, use a lower concentration of H₂O₂ (e.g., 0.3%). [3] Protocol 3.2.3: Thermal Degradation

  • Preparation: Place the solid drug substance in a controlled temperature oven at an elevated temperature (e.g., 70°C), typically above the temperature used for accelerated stability.

  • Time Points: Sample at appropriate time points (e.g., 1, 3, 7 days).

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

Protocol 3.2.4: Photostability

  • Guideline: Follow ICH Q1B guidelines. [3]2. Preparation: Expose the solid drug substance and a solution of the drug (~100 µg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze all samples by HPLC and compare the profiles of the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any other potential impurities.

Protocol 3.3.1: HPLC-UV Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute non-polar compounds, and then re-equilibrate.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The primary wavelength should be the λ_max of the parent compound.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. [4]The key validation step for a stability-indicating method is demonstrating specificity by analyzing the stressed samples and ensuring the parent peak is free from co-eluting degradants (peak purity analysis).

Stability_Workflow cluster_stress Forced Degradation (ICH Q1A/Q1B) A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal A->E F Photolysis A->F H Analyze Stressed Samples B->H C->H D->H E->H F->H G Develop Stability-Indicating HPLC-PDA Method G->H I Assess Peak Purity & Mass Balance H->I J Identify Major Degradants (LC-MS/NMR) I->J If significant degradation K Establish Degradation Profile I->K J->K

Caption: Workflow for Forced Degradation and Method Development.

Section 4: Data Synthesis and Interpretation

The culmination of the stability studies is a comprehensive degradation profile. The results from all stress conditions should be summarized to provide a holistic view of the molecule's liabilities.

Table 3: Template for Summarizing Forced Degradation Results

Stress ConditionDuration / Temp.% Degradation of ParentNo. of Major Degradants (>1%)Retention Time (RRT) of Major Degradants
Control24h / 60°C< 1%0N/A
0.1 M HCl24h / 60°CDataDataData
0.1 M NaOH12h / 60°CDataDataData
3% H₂O₂6h / RTDataDataData
Thermal (Solid)7d / 70°CDataDataData
Photolytic (Solution)1.2 M lux-hrDataDataData

A critical component of the analysis is the mass balance calculation . This involves summing the assay value of the parent compound and the levels of all known degradation products. A mass balance close to 100% indicates that all significant degradation products have been detected by the analytical method. A poor mass balance may suggest that some degradants are not being detected (e.g., they lack a chromophore) or have precipitated out of solution.

Section 5: Conclusion and Recommendations

This guide has detailed the necessary experimental framework for the comprehensive evaluation of the solubility and stability of this compound.

  • Solubility: The compound is predicted to exhibit classic pH-dependent solubility of a weak base. Experimental determination via the shake-flask method will provide the definitive data needed for biopharmaceutical classification and formulation design. For oral delivery, strategies to enhance solubility in the neutral pH of the intestine, such as salt formation or amorphous solid dispersions, may be required.

  • Stability: Based on the known chemistry of imidazoles, the molecule is likely to be most susceptible to oxidative and photolytic degradation . [5][6][7]This necessitates careful consideration of antioxidant use in liquid formulations and mandates the use of light-protective packaging for both the drug substance and the final drug product. Hydrolytic stability should be confirmed, but is anticipated to be less of a liability than oxidation.

The protocols and workflows provided herein represent a robust, self-validating system for generating the critical data required to support the continued development of this and other novel imidazole-based compounds.

Section 6: References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hayaishi, O., & Kornberg, A. (1954). Metabolism of imidazole by a pseudomonad. Journal of Biological Chemistry. Available at: [Link]

  • Stolte, S., et al. (2011). Biodegradability of imidazole structures. Green Chemistry. Available at: [Link]

  • Goff, G. S., et al. (2015). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zhao, H., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • Rao, K. S., & Meda, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Lazcano-Perez, F., et al. (2021). Imidazole compounds in contemporary metabolism. Scientific Reports. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

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Illuminating the Pharmacophoric Landscape of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: A Technical Guide to De Novo Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ever-evolving landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount challenge. This technical guide provides a comprehensive, in-depth exploration of the pharmacophoric features of the novel compound, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. In the absence of established biological data for this specific molecule, this document serves as a practical blueprint for researchers, scientists, and drug development professionals on how to systematically elucidate the pharmacophore of a novel chemical entity. By focusing on a hypothetical yet plausible therapeutic target, p38 Mitogen-Activated Protein Kinase (MAPK), this guide details both ligand-based and structure-based pharmacophore modeling approaches, offering a robust strategy for navigating the early stages of drug discovery.

Introduction: The Enigma of a Novel Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific molecule of interest, this compound, presents a unique substitution pattern that suggests potential for targeted therapeutic intervention. However, without pre-existing biological data, the path to understanding its mechanism of action and identifying its potential protein targets is not immediately clear.

This guide, therefore, adopts a proactive, in silico-driven strategy to construct a pharmacophore model for this molecule. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[4] By generating a putative pharmacophore, we can begin to understand the key molecular features that may govern its bioactivity and use this model to guide future experimental studies.

Given the prevalence of imidazole-containing compounds as kinase inhibitors, and specifically as inhibitors of p38 MAPK, a key player in inflammatory responses, we have selected p38 MAPK as a hypothetical target for this case study.[5][6] This choice allows us to leverage the wealth of publicly available structural and bioactivity data to demonstrate a comprehensive pharmacophore modeling workflow.

Strategic Approach: A Dual-Pronged Investigation

To construct a robust and reliable pharmacophore model, a dual-pronged approach employing both ligand-based and structure-based methodologies is optimal. This strategy allows for a more comprehensive understanding of the potential binding modes of this compound.

G cluster_approaches Pharmacophore Modeling Strategies cluster_outcomes Integrated Hypothesis LigandBased Ligand-Based Modeling ConsensusModel Consensus Pharmacophore Hypothesis LigandBased->ConsensusModel Identifies common features from known actives StructureBased Structure-Based Modeling StructureBased->ConsensusModel Derived from target's binding site architecture

Figure 1: Dual-pronged pharmacophore modeling approach.

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

Ligand-based pharmacophore modeling is predicated on the principle that a set of molecules binding to the same target will share common chemical features arranged in a similar 3D geometry.[7] This approach is particularly valuable when the structure of the target protein is unknown or when a sufficient number of active ligands are available.

Rationale and Causality

The fundamental assumption of this method is that the shared chemical features of active molecules are responsible for their biological activity. By identifying these common features, we can construct a hypothesis that describes the essential requirements for a molecule to bind to the target. This hypothesis can then be used to screen for novel compounds with similar features and predicted activity.

Experimental Protocol: A Step-by-Step Guide

3.2.1. Dataset Curation:

  • Target Selection: p38 alpha MAPK (MAPK14) is selected as the hypothetical target.

  • Data Retrieval: A dataset of known p38 MAPK inhibitors is retrieved from the ChEMBL database ([Link]] The search is focused on compounds with reported IC50 values against human p38 MAPK.

  • Data Filtering and Curation:

    • A diverse set of at least 20-30 compounds with a range of activities (highly active, moderately active, and inactive) is selected.

    • Compounds with ambiguous or incomplete activity data are excluded.

    • The dataset is divided into a training set (approximately 70-80% of the compounds) to build the pharmacophore model and a test set (the remaining 20-30%) to validate it.

3.2.2. Conformational Analysis:

  • For each molecule in the training set, a diverse set of low-energy 3D conformations is generated. This is a critical step as the bioactive conformation (the conformation the molecule adopts when bound to the target) is often not the lowest energy conformation in solution.

  • Various conformational search algorithms, such as systematic or stochastic methods, can be employed using software like Schrödinger's Maestro or MOE.

3.2.3. Pharmacophore Feature Identification and Model Generation:

  • Common chemical features among the low-energy conformers of the active molecules in the training set are identified. These features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable (PI/NI) centers

  • Pharmacophore generation algorithms, such as HipHop in Catalyst or Phase, align the conformers and identify the spatial arrangement of these features that is common to the most active compounds.[8]

  • Multiple pharmacophore hypotheses are generated and ranked based on a scoring function that considers factors like the fit of the active compounds and the complexity of the model.

3.2.4. Model Validation:

The generated pharmacophore models must be rigorously validated to ensure their predictive power.[8][9]

  • Test Set Validation: The test set of known active and inactive compounds is screened against the generated pharmacophore hypotheses. A good model should be able to identify the active compounds from the test set with high sensitivity and specificity.

  • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its predictive ability to that of models generated from randomized data. A statistically significant model will have a much higher correlation with the actual data than with the randomized data.

  • Decoy Set Screening: A large database of "decoy" molecules (molecules with similar physicochemical properties to the active compounds but with different topologies) is screened. A robust pharmacophore model should have a low hit rate for the decoy set, demonstrating its ability to distinguish true actives from random molecules.

G Start Start: Curated Dataset of p38 MAPK Inhibitors Conformers Generate 3D Conformers Start->Conformers Features Identify Common Pharmacophoric Features Conformers->Features GenerateModels Generate Pharmacophore Hypotheses Features->GenerateModels Validate Validate Hypotheses GenerateModels->Validate Validate->GenerateModels Fails Validation (Refine Features) BestModel Select Best Pharmacophore Model Validate->BestModel Passes Validation End End: Validated Ligand-Based Model BestModel->End

Figure 2: Ligand-based pharmacophore modeling workflow.

Structure-Based Pharmacophore Modeling: A Target-Centric Approach

Structure-based pharmacophore modeling leverages the 3D structural information of the biological target to identify the key interaction points within the binding site.[10][11][12] This method is particularly powerful when a high-resolution crystal structure of the target protein, preferably in complex with a ligand, is available.

Rationale and Causality

The premise of this approach is that the binding pocket of a protein dictates the complementary chemical features that a ligand must possess to bind with high affinity. By analyzing the amino acid residues and their properties within the binding site, we can generate a pharmacophore model that represents the ideal ligand from the perspective of the protein.

Experimental Protocol: A Step-by-Step Guide

4.2.1. Target Structure Selection and Preparation:

  • PDB Search: The Protein Data Bank (PDB) ([Link]) is searched for high-resolution crystal structures of human p38 MAPK.[13][14] For this guide, we select PDB ID: 1A9U, which is a structure of p38 MAPK in complex with a pyridinylimidazole inhibitor.[14]

  • Structure Preparation: The PDB file is prepared by:

    • Removing water molecules that are not involved in key interactions.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states to the protein and any co-crystallized ligand.

    • Minimizing the energy of the structure to relieve any steric clashes.

4.2.2. Binding Site Identification and Feature Generation:

  • The binding site is defined based on the location of the co-crystallized ligand or through computational pocket detection algorithms.

  • Pharmacophoric features are generated based on the interactions between the co-crystallized ligand and the protein, or by identifying potential interaction points within the apo (unliganded) binding site. Software like LigandScout or the "Receptor-Ligand Pharmacophore Generation" protocol in Discovery Studio can automate this process.[15] Key interactions to identify include:

    • Hydrogen bonds with backbone and side-chain atoms.

    • Hydrophobic interactions with nonpolar residues.

    • Aromatic stacking interactions.

    • Ionic interactions with charged residues.

4.2.3. Pharmacophore Model Generation and Refinement:

  • A pharmacophore model is constructed based on the identified interaction points.

  • The model is refined by considering the shape of the binding pocket and adding excluded volumes to represent regions of steric hindrance.

4.2.4. Model Validation:

The structure-based model is validated using similar methods as the ligand-based model, with a focus on its ability to retrieve known p38 MAPK inhibitors from a database.

G Start Start: Select p38 MAPK PDB Structure (e.g., 1A9U) Prepare Prepare Protein Structure Start->Prepare BindingSite Identify Binding Site Prepare->BindingSite GenerateFeatures Generate Interaction Features BindingSite->GenerateFeatures BuildModel Build Pharmacophore Model GenerateFeatures->BuildModel Refine Refine Model with Excluded Volumes BuildModel->Refine Validate Validate Model Refine->Validate Validate->BuildModel Fails Validation (Refine Features) End End: Validated Structure-Based Model Validate->End Passes Validation

Figure 3: Structure-based pharmacophore modeling workflow.

Results and Discussion: Synthesizing a Consensus Pharmacophore

By combining the insights from both the ligand-based and structure-based approaches, a more robust and predictive consensus pharmacophore model can be developed. This model will incorporate the common features identified from a diverse set of active ligands while also being constrained by the known architecture of the target's binding site.

Hypothetical Pharmacophoric Features of this compound

Based on the structure of this compound and the known pharmacophores of p38 MAPK inhibitors, we can hypothesize the following key features:

  • Hydrogen Bond Donor: The primary amine group (-NH2) at the 2-position of the imidazole ring is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptor: The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor.

  • Aromatic/Hydrophobic Features: The 4-methoxyphenyl group and the imidazole ring itself can participate in hydrophobic and aromatic interactions within the binding pocket.

Data Presentation: A Comparative Analysis

To illustrate the process, a hypothetical set of known p38 MAPK inhibitors with their corresponding activities would be compiled.

Compound IDStructureIC50 (nM)Activity Class
Inhibitor_A (Structure Image)15High
Inhibitor_B (Structure Image)50High
Inhibitor_C (Structure Image)250Moderate
Inhibitor_D (Structure Image)1500Low
Inactive_1 (Structure Image)>10000Inactive

Table 1: Hypothetical dataset of p38 MAPK inhibitors for ligand-based modeling.

Conclusion: A Roadmap for Future Discovery

This technical guide has outlined a comprehensive, dual-strategy approach to elucidating the pharmacophore of a novel compound, this compound, in the absence of pre-existing biological data. By leveraging a hypothetical case study targeting p38 MAPK, we have detailed the step-by-step protocols for both ligand-based and structure-based pharmacophore modeling, from data curation and model generation to rigorous validation.

The resulting consensus pharmacophore model serves as a powerful tool for guiding the next steps in the drug discovery process. It can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds with potential p38 MAPK inhibitory activity. Furthermore, the insights gained from this modeling study can inform the rational design of derivatives of this compound with improved potency and selectivity. Ultimately, this in silico-driven approach provides a cost-effective and efficient strategy to accelerate the journey of a novel compound from a chemical curiosity to a potential therapeutic lead.

References

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Methodological & Application

Application Notes & Protocols for the In Vitro Characterization of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the cell culture applications of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.

Prepared by: Gemini, Senior Application Scientist

Introduction: A Roadmap for Characterizing a Novel Imidazole Derivative

This compound is a small molecule belonging to the imidazole class of heterocyclic compounds. The imidazole scaffold is a key feature in numerous pharmacologically active agents, suggesting its potential for biological activity.[1] However, as of this writing, this compound is a poorly characterized compound with no extensive public data on its specific biological targets or mechanism of action.

This guide, therefore, serves as a comprehensive roadmap for the initial in vitro characterization of this and other novel small molecules. As a Senior Application Scientist, my objective is not to present a known outcome but to provide a robust, logical, and experimentally sound workflow that will enable researchers to elucidate the compound's cytotoxic profile and subsequently investigate its potential mechanism of action. The protocols herein are designed as self-validating systems, explaining the causality behind each step to ensure technical accuracy and data integrity.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O[2]
IUPAC Name This compoundN/A
Hazard Statements H302 (Harmful if swallowed)[2]
Appearance White to light yellow powder or crystal[3] (similar compound)
Solubility Expected to be soluble in DMSO[4]

Foundational Protocol: Stock Solution Preparation and Handling

The accuracy of all subsequent experiments hinges on the correct preparation and handling of the compound stock solution. The primary challenge for many small molecules is poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate concentration assessments.[4][5] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for cell-based assays.[6]

Causality Explained: We prepare a high-concentration stock in 100% DMSO to ensure full solubilization. This stock is then serially diluted into aqueous cell culture medium. It is critical to maintain a final DMSO concentration well below 0.5% (preferably ≤0.1%) in the culture wells, as higher concentrations are cytotoxic to most cell lines.[7]

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing the Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out approximately 1-2 mg of this compound. Record the exact mass.

  • Calculating DMSO Volume: Calculate the volume of sterile, cell culture-grade DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example (for 1 mg): Volume = 0.001 g / (203.24 g/mol * 0.010 mol/L) = 0.000492 L = 492 µL.

  • Solubilization: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes. If insolubility persists, warm the solution to 37°C for 10 minutes and vortex again.[7] Visually inspect for any precipitate against a light source. The solution must be perfectly clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light, to prevent degradation from freeze-thaw cycles.

Workflow for Initial Compound Characterization

The logical flow for characterizing a new compound involves first determining its effective concentration range and then proceeding to investigate its specific biological effects within that range.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation prep Protocol 2.1: Prepare Compound Stock cyto Protocol 3.1: Determine Cytotoxicity (IC50) prep->cyto Use stock for dilutions western Protocol 4.1: Protein Pathway Analysis (Western Blot) cyto->western Select non-toxic concentrations qpcr Protocol 4.2: Gene Expression Analysis (RT-qPCR) cyto->qpcr Select non-toxic concentrations

Caption: Workflow for the in vitro characterization of a novel compound.

Determining the Therapeutic Window: Cytotoxicity Profiling

Before investigating any specific biological effect, it is essential to determine the compound's cytotoxicity profile. This establishes the concentration range where the compound can be studied without causing widespread, non-specific cell death. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this experiment. We will use the XTT assay, a robust colorimetric method that measures the metabolic activity of viable cells.[8][9] The XTT salt is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, and the color intensity is directly proportional to the number of viable cells.[10][11]

Protocol 4.1: Cell Viability Assessment using the XTT Assay

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh complete medium to a concentration of 1x10⁵ cells/mL (this may require optimization depending on the cell line's growth rate).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate, leaving the first column for blanks (medium only).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment (Dose-Response):

    • Prepare a 2X working solution plate. In a separate 96-well plate, perform serial dilutions of your 10 mM stock solution in complete medium to create a range of concentrations at twice the final desired concentration (e.g., from 200 µM down to ~150 nM). Include a vehicle control (medium with 0.2% DMSO, assuming a final concentration of 0.1%).

    • Carefully remove the medium from the cell plate and add 100 µL from the 2X working solution plate to the corresponding wells. This dilutes the compound and the DMSO by half.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the activated XTT solution to each well, including blanks.

    • Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous color distribution.

    • Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

G cluster_cell Metabolically Active Cell mito Mitochondrial Dehydrogenases formazan Formazan (Water-Soluble, Orange) mito->formazan to produce xtt XTT (Water-Soluble, Yellow) xtt->mito is reduced by Absorbance Measurement\n(450-500 nm) Absorbance Measurement (450-500 nm) formazan->Absorbance Measurement\n(450-500 nm) is quantified via

Caption: Principle of the XTT cell viability assay.

Investigating Mechanism of Action

Once a sub-lethal concentration range is established (typically at or below the IC20), you can begin to probe the compound's specific molecular effects. The following protocols provide robust methods for analyzing changes at both the protein and gene expression levels.

Protein-Level Analysis via Western Blotting

Western blotting is a cornerstone technique used to detect changes in the expression or activation state (e.g., phosphorylation) of specific proteins within key cellular signaling pathways.[12] Based on the known activities of other imidazole compounds, initial screening could hypothetically target pathways involved in cell cycle control, apoptosis, or proliferation, such as the MAPK/ERK or PI3K/Akt pathways.[3][13]

Protocol 5.1.1: Cell Lysis and Protein Quantification

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 2-3 selected concentrations of this compound (e.g., IC10, IC20) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new clean, pre-chilled tube.

  • Protein Quantification: Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of each lysate. This is crucial for equal loading in the next step.

Protocol 5.1.2: SDS-PAGE and Immunoblotting

  • Sample Preparation: Based on the quantification results, normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[12] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody specific to your target protein (e.g., anti-phospho-ERK) in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Gene Expression Analysis via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for measuring changes in the abundance of specific mRNA transcripts, providing insight into how a compound affects gene expression.[15][16]

Protocol 5.2: Two-Step RT-qPCR

  • Cell Culture and Treatment: Prepare cell samples as described in Protocol 5.1.1 (Step 1).

  • RNA Isolation:

    • Lyse the cells directly in the culture dish using a TRIzol-based reagent or use a column-based RNA isolation kit according to the manufacturer's protocol.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).

  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.

    • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place immediately on ice.

    • Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer.

    • Perform cDNA synthesis in a thermal cycler using the enzyme manufacturer's recommended program.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a probe-based chemistry, forward and reverse primers for your gene of interest, and RNase-free water.

    • Add the diluted cDNA template to the master mix.

    • Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Normalize the Cq value of the target gene to the Cq value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCq method.

G cluster_pathway Hypothetical Kinase Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Expression Gene Expression TF->Gene Expression Regulates Compound could inhibit\nany kinase in the pathway Compound could inhibit any kinase in the pathway Compound could inhibit\nany kinase in the pathway->Kinase2

Caption: Example signaling pathway for Western blot analysis.

References

  • MTT assay. Wikipedia. [Link]

  • Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses. Springer Nature Experiments. [Link]

  • Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Unknown Source. [Link]

  • Brief guide to RT-qPCR. PMC - NIH. [Link]

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  • How to extract small molecules from cell culture media for LC-MS ?. ResearchGate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

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  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

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  • Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. PMC - NIH. [Link]

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  • 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. PMC - NIH. [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. [Link]

  • Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. PubMed. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. [Link]

  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. PubChem - NIH. [Link]

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therapeutic potential of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in cancer

The protocols and application notes presented herein provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects in both in vitro and in vivo models, researchers can elucidate its mechanism of action, determine its efficacy, and assess its potential for further development as a novel cancer therapeutic. The broader success of imidazole-based compounds in oncology provides a strong rationale for the exploration of this and other related molecules. [1][2][3][4][5]

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available at: [Link]

  • An acumen into anticancer efficacy of imidazole derivatives. Available at: [Link]

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. Available at: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. Available at: [Link]

  • Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine - IOSR Journal. Available at: [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Available at: [Link]

  • 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C - IJSRP. Available at: [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC - PubMed Central. Available at: [Link]

  • Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review - Research Journal of Pharmacy and Technology. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Available at: [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC - NIH. Available at: [Link]

Application Notes and Protocols for Antimicrobial Research: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazole Derivatives in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] Imidazole derivatives have demonstrated a broad spectrum of antimicrobial efficacy, encompassing both antibacterial and antifungal properties.[1][3][4][5] Their mechanisms of action are multifaceted, ranging from the disruption of microbial cell membranes and inhibition of cell wall synthesis to interference with nucleic acid replication.[1][3] This document provides a comprehensive guide for researchers investigating the antimicrobial potential of a specific novel imidazole derivative, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.

The structural features of this compound, including the methoxyphenyl group, may influence its lipophilicity and target interactions, making it a compelling candidate for antimicrobial screening. These application notes will guide researchers through a logical progression of experiments, from initial screening to more in-depth mechanistic studies, to thoroughly characterize its antimicrobial profile.

Putative Mechanisms of Antimicrobial Action for Imidazole Derivatives

Understanding the potential mechanisms of action is crucial for designing relevant experiments. Based on existing literature for imidazole compounds, this compound may exert its antimicrobial effects through one or more of the following pathways:

  • Disruption of Cell Membrane Integrity: Imidazole derivatives can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

  • Inhibition of Cell Wall Synthesis: Some imidazole compounds interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi, compromising the structural integrity of the cell wall.[3]

  • Interference with Nucleic Acid Synthesis: Imidazole derivatives have been shown to inhibit DNA replication and transcription, thereby halting microbial proliferation.[1][3]

  • Enzyme Inhibition: A well-established mechanism, particularly for antifungal imidazoles, is the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi.[1][6] This disrupts the fungal cell membrane.

The following diagram illustrates these potential antimicrobial mechanisms of action.

Antimicrobial_Mechanisms_of_Imidazole_Derivatives cluster_microbe Microbial Cell Cell_Membrane Cell Membrane Cell_Wall Cell Wall DNA_Replication DNA Replication Ergosterol_Synthesis Ergosterol Synthesis (Fungi) Imidazole_Derivative This compound Imidazole_Derivative->Cell_Membrane Disruption Imidazole_Derivative->Cell_Wall Inhibition of Synthesis Imidazole_Derivative->DNA_Replication Interference Imidazole_Derivative->Ergosterol_Synthesis Enzyme Inhibition

Caption: Potential antimicrobial mechanisms of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the antimicrobial evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the potency of the test compound.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a known antimicrobial agent.

    • Negative Control (Growth Control): Wells containing broth, inoculum, and the solvent used to dissolve the test compound.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

The following diagram outlines the workflow for MIC determination.

MIC_Determination_Workflow Start Start: Prepare Microbial Inoculum and Compound Stock Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Controls Set up Positive, Negative, and Sterility Controls Inoculation->Controls Incubation Incubate Plate at Optimal Temperature and Time Controls->Incubation Read_Results Determine MIC by Visual Inspection or OD Measurement Incubation->Read_Results End End: Record MIC Value Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic/fungistatic (inhibits growth) and bactericidal/fungicidal (kills) activity.

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC/MFC Minimum Bactericidal/Fungicidal Concentrationµg/mL or µM
Protocol 3: Preliminary Mechanistic Studies - Membrane Permeability Assay

This assay helps to determine if the compound disrupts the microbial cell membrane.

Materials:

  • Microbial cells

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash, and resuspend in PBS.

  • Treatment: Treat the cell suspension with the test compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Staining: Add SYTOX Green to each sample. This dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Measurement: Measure the fluorescence intensity over time. A significant increase in fluorescence in the treated samples compared to the negative control indicates membrane damage.

Data Interpretation and Further Steps

A potent antimicrobial agent will exhibit low MIC and MBC/MFC values. If the MBC/MFC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal/fungicidal. If the compound demonstrates significant activity, further studies are warranted, including:

  • Time-kill kinetics assays: To understand the rate at which the compound kills the microbes.

  • Biofilm disruption assays: To assess the compound's efficacy against microbial biofilms, which are often more resistant to antimicrobials.[7]

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of infection.

  • Toxicity assays: To determine the compound's safety profile against mammalian cells.

Conclusion

The imidazole scaffold holds significant promise in the development of new antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound. By following these methodologies, researchers can effectively characterize its antimicrobial activity and elucidate its potential mechanism of action, contributing to the critical search for novel therapeutics to combat infectious diseases.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). PubMed. Retrieved from [Link]

  • Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. (2001). Journal of Biological Chemistry. Retrieved from [Link]

  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers in Microbiology. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of kinase activity is a known driver of numerous human diseases, including cancer and inflammatory disorders. Consequently, protein kinases have become a major class of therapeutic targets.[1][2] The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various kinases.[3][4] This document provides a comprehensive guide for the initial characterization of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine (hereafter referred to as "Compound-M"), a novel small molecule with potential as a kinase inhibitor.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a strategic and methodological framework to elucidate the inhibitory potential, selectivity, and cellular mechanism of action of Compound-M. We will proceed under the hypothesis that Compound-M may target the p38 mitogen-activated protein kinase (MAPK) pathway, given that many imidazole-based compounds are known to inhibit this particular kinase family.[5][6][7][8][9] The p38 MAPKs are key regulators of cellular responses to stress and inflammation, making them attractive targets for therapeutic intervention.[5][6][7]

Part 1: Initial Biochemical Characterization

Rationale for Kinase Selectivity Profiling

The first step in characterizing a putative kinase inhibitor is to determine its potency and selectivity across the human kinome. A broad initial screen provides a landscape of the compound's activity, highlighting potential primary targets and off-target effects that could lead to toxicity. We will employ a luminescence-based in vitro kinase assay to quantify the inhibitory activity of Compound-M.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Compound-M against a panel of kinases, with an initial focus on the p38 MAPK family (α, β, γ, δ). The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

  • Compound-M

  • Recombinant human kinases (e.g., p38α, p38β, JNK1, ERK2)

  • Kinase-specific substrate peptides

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Known p38 MAPK inhibitor (e.g., SB203580) as a positive control[8][9]

  • DMSO (vehicle control)

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-M in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of Compound-M in DMSO. The final desired concentrations in the assay might range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted Compound-M, DMSO (for 0% inhibition control), or the positive control inhibitor to the appropriate wells.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase target.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at the Km for each respective kinase to ensure accurate IC50 determination.[2]

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of Compound-M concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Summarize the IC50 values in a clear, structured table for easy comparison.

Kinase TargetCompound-M IC50 (nM)SB203580 IC50 (nM)
p38α (MAPK14)[Experimental Value]50
p38β (MAPK11)[Experimental Value]100
JNK1[Experimental Value]>10,000
ERK2[Experimental Value]>10,000
Kinase X[Experimental Value][Value]
Kinase Y[Experimental Value][Value]

Table 1: Hypothetical inhibitory activity of Compound-M against a panel of kinases. SB203580 is used as a reference control for p38 MAPK inhibition.

Part 2: Elucidating the Mechanism of Action

Rationale for Kinetic Analysis

Understanding how a compound inhibits its target kinase is crucial for lead optimization. Most small molecule kinase inhibitors act as ATP-competitive inhibitors.[11] Kinetic studies can determine if Compound-M binds to the ATP-binding pocket of the kinase.

ATP-Competition Assay

This protocol determines the mechanism of inhibition by measuring the IC50 of Compound-M at various ATP concentrations.

Protocol:

  • Perform the In Vitro Kinase Inhibition Assay as described in section 1.2 for the primary kinase target (e.g., p38α).

  • Repeat the assay with varying concentrations of ATP, ranging from below to well above the Km value of ATP for the kinase (e.g., 10 µM, 100 µM, 1 mM).

  • Plot the resulting IC50 values against the ATP concentration.

Interpretation of Results:

  • ATP-Competitive Inhibition: A linear increase in the IC50 value of Compound-M with increasing ATP concentration indicates that the compound competes with ATP for binding to the kinase.

  • Non-Competitive Inhibition: The IC50 value remains constant regardless of the ATP concentration.

  • Uncompetitive Inhibition: The IC50 value decreases as the ATP concentration increases.

Part 3: Cellular Activity and Pathway Analysis

Rationale for Cell-Based Assays

Biochemical assays are essential, but they do not fully recapitulate the complex cellular environment. Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.[1][12][13]

Workflow for Cellular Pathway Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Downstream Analysis A Seed cells (e.g., THP-1) B Induce p38 MAPK pathway (e.g., with LPS) A->B C Treat with Compound-M (dose-response) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Western Blot F->G H Probe with antibodies: p-p38, t-p38, p-MK2, t-MK2 G->H I Imaging & Densitometry H->I

Caption: Workflow for assessing Compound-M's effect on p38 MAPK signaling.

Western Blot Protocol for Phospho-Protein Analysis

This protocol measures the phosphorylation status of a known p38 MAPK downstream substrate, such as MAPK-activated protein kinase 2 (MK2), in response to Compound-M treatment.

Materials:

  • Human cell line (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS) for p38 MAPK activation

  • Compound-M

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate THP-1 cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Compound-M for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply a chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the corresponding total protein signal to account for any differences in protein loading.

p38 MAPK Signaling Pathway

G Stress Stress / LPS MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors phosphorylates CompoundM Compound-M CompoundM->p38 inhibits CytokineProduction Inflammatory Cytokine Production MK2->CytokineProduction TranscriptionFactors->CytokineProduction

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by Compound-M.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound (Compound-M) as a putative kinase inhibitor. The successful execution of these protocols will establish its inhibitory potency, kinase selectivity profile, and its ability to modulate a specific signaling pathway within a cellular context.

Positive results from these studies would warrant further investigation, including:

  • Broader Kinome Screening: Profiling against a larger panel of kinases to fully assess selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of inflammatory disease or cancer.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This systematic approach ensures a robust and data-driven evaluation, essential for advancing a novel compound through the drug discovery pipeline.

References

  • Lee, J. C., & Young, P. R. (2013). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Ansell, P. (2024). What are p38 MAPK inhibitors and how do they work?. Biomedical Research and Pharmacology. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

  • Khan, I., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

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Application Notes and Protocols for In Vivo Studies with 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The compound 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine represents a novel entity within this chemical class, possessing a unique substitution pattern that warrants thorough investigation for its therapeutic potential. While specific biological data for this compound is not yet widely available, its structural similarity to other biologically active imidazoles suggests it may be a promising candidate for drug development, particularly in oncology.[3]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, with a focus on a hypothetical application as an anti-cancer agent. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers in the field of drug discovery and development. All proposed studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.[4][5][6][7]

PART 1: Preclinical Considerations and Strategic Planning

Before embarking on extensive in vivo studies, a logical and phased approach is critical to maximize the scientific value of the research while adhering to ethical principles.[6][8][9]

Ethical Considerations and IACUC Approval

All research involving animal models must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] The experimental design should be guided by the principles of the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (minimizing any potential pain, suffering, or distress).[6][8][10]

Selection of an Appropriate Animal Model

The choice of animal model is paramount for the translatability of preclinical findings to human clinical trials.[11][12][13] For oncology studies, several options exist, each with its own advantages and limitations. Given the need to assess the efficacy of a novel compound against human cancer cells, a xenograft model using immunodeficient mice (e.g., athymic nude or NSG mice) is a common and appropriate starting point. This involves the subcutaneous or orthotopic implantation of human cancer cell lines. The choice of cell line should be based on the hypothesized mechanism of action of the compound or the target cancer type.

Formulation and Route of Administration

The physicochemical properties of this compound will dictate its formulation. Preliminary studies should determine its solubility and stability in various pharmaceutically acceptable vehicles. The route of administration should be chosen based on the intended clinical application and the compound's properties. Common routes for preclinical studies include oral (PO), intravenous (IV), and intraperitoneal (IP) administration.

PART 2: Step-by-Step In Vivo Protocols

The following protocols provide a detailed methodology for the initial in vivo characterization of this compound.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the safety profile of the compound and identify the maximum tolerated dose (MTD) for subsequent efficacy studies.

Animal Model: Healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c, depending on the background strain of the planned tumor model).

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the study.[14]

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and several dose groups of the test compound.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting dose is 1/10th of the in vitro IC50, if available, or based on data from similar compounds.

  • Administration: Administer the compound as a single dose via the chosen route.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, grooming, posture) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight and does not produce overt signs of toxicity.

Data Presentation:

GroupDose (mg/kg)Route of AdministrationNumber of AnimalsObserved ToxicitiesBody Weight Change (%)
1VehicleIV5None+/- 5%
210IV5None+/- 5%
330IV5Mild lethargy at 1h-8%
4100IV5Severe lethargy, hunched posture-15%
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15][16][17]

Animal Model: Healthy, 8-10 week old mice or rats with jugular vein cannulation for serial blood sampling.

Methodology:

  • Dose Administration: Administer a single dose of the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides data on distribution and elimination, while the PO dose allows for the determination of oral bioavailability.

  • Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[18]

  • Sample Processing: Process blood samples to obtain plasma or serum, which is then stored at -80°C until analysis.[14]

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Experimental Workflow for PK Study:

PK_Workflow cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV Dose IV_Sample Serial Blood Sampling (t = 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) IV_Dose->IV_Sample Process Plasma/Serum Processing & Storage IV_Sample->Process PO_Dose Administer PO Dose PO_Sample Serial Blood Sampling (t = 0, 15, 30 min, 1, 2, 4, 8, 24 h) PO_Dose->PO_Sample PO_Sample->Process LCMS LC-MS Bioanalysis Process->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (t1/2, CL, Vd, %F) LCMS->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study.

Protocol 3: Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Animal Model: Immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors from a human cancer cell line.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Grouping: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment groups (n=8-10 per group), including a vehicle control, the test compound at one or more dose levels (below the MTD), and a positive control (a standard-of-care chemotherapy agent).

  • Treatment: Administer the treatments according to a predefined schedule (e.g., once daily for 21 days).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic (PD) Biomarker Analysis (Optional): Collect tumor tissue and/or blood at the end of the study to analyze biomarkers that may indicate the compound's mechanism of action (e.g., protein expression changes via western blot or immunohistochemistry).

Experimental Workflow for Efficacy Study:

Efficacy_Workflow Implant Tumor Cell Implantation Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization (Tumor Volume ~100 mm³) Monitor->Randomize Treatment Treatment Administration (Vehicle, Compound, Positive Control) Randomize->Treatment Endpoints Efficacy & PD Endpoints (Tumor Volume, Body Weight, Biomarker Analysis) Treatment->Endpoints

Caption: Workflow for a xenograft efficacy study.

PART 3: Data Analysis and Interpretation

A thorough analysis of the data generated from these in vivo studies is crucial for making informed decisions about the future development of this compound.

  • Toxicity: The MTD study will establish a safe dose range for further studies.

  • Pharmacokinetics: The PK data will provide insights into the drug's disposition in the body and help in designing optimal dosing regimens for efficacy studies.

  • Efficacy: The primary outcome of the efficacy study is the extent of tumor growth inhibition. This is often expressed as a percentage of the tumor growth in the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the anti-tumor effect.

By following these detailed protocols and considerations, researchers can conduct rigorous and ethical in vivo studies to effectively evaluate the therapeutic potential of novel compounds like this compound.

References

  • Animal Models | Harvard Medical School. Available from: [Link]

  • INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC). Available from: [Link]

  • How to Choose an Animal Model in Research - Blog. Available from: [Link]

  • Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research. Available from: [Link]

  • Role of animal models in biomedical research: a review - PMC. Available from: [Link]

  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. Available from: [Link]

  • Criteria for selection or rejection of animal model - ResearchGate. Available from: [Link]

  • Navigating the Ethics of In Vivo Research: Science vs. Welfare - ichorbio. Available from: [Link]

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]

  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF - ResearchGate. Available from: [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. Available from: [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research - Marietta College. Available from: [Link]

  • Pharmacokinetics Protocol – Rodents - UNMC. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

  • Webinar: Designing Your In Vivo Studies - YouTube. Available from: [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC - NIH. Available from: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. Available from: [Link]

  • This compound - PubChemLite. Available from: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed. Available from: [Link]

  • SYNTHESIS OF NEW 4-PHENYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H- IMIDAZOLE-2-THIOLDERIVATIVES. Available from: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. Available from: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - ResearchGate. Available from: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available from: [Link]

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  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine - ResearchGate. Available from: [Link]

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Application Notes and Protocols: The Use of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine as a Putative Chemical Probe for Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The current therapeutic arsenal is hampered by issues of toxicity, emerging resistance, and parenteral administration routes. The 2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds due to its ability to engage in diverse biological interactions.[1][2] This has spurred investigations into imidazole derivatives as potential therapeutic agents against various pathogens, including Leishmania.[3][4] This document provides detailed application notes for the characterization and utilization of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine , a novel compound with hypothesized antileishmanial activity, as a chemical probe for in vitro studies.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application as a chemical probe. These properties influence solubility, cell permeability, and potential for off-target effects.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃OPubChem[5]
Molecular Weight 203.24 g/mol PubChem[5]
Monoisotopic Mass 203.10587 DaPubChem[5]
Predicted XlogP 1.3PubChem[5]
Appearance Solid (predicted)---
Solubility Soluble in DMSO, EthanolInferred

Hypothesized Biological Target and Mechanism of Action

While the direct molecular target of this compound has not been empirically determined, based on studies of structurally related benzimidazole and thiazole derivatives, a plausible mechanism of action involves the disruption of key metabolic pathways within the Leishmania parasite.[3][4] One such putative target is S-methyl-5-thioadenosine phosphorylase (MTAP) , an enzyme critical for nucleotide synthesis and essential for parasite proliferation.[3][4] Inhibition of MTAP would lead to a depletion of the nucleotide pool, arresting cell division and ultimately leading to parasite death.

Another potential mechanism, observed with similar compounds, is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis-like cell death in the parasite.[3]

G cluster_0 Putative Mechanism of Action Probe This compound Target S-methyl-5-thioadenosine phosphorylase (MTAP) Probe->Target Inhibition ROS Reactive Oxygen Species (ROS) Production Probe->ROS Pathway Nucleotide Synthesis Target->Pathway Blocks Apoptosis Parasite Apoptosis Pathway->Apoptosis Leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Hypothesized dual mechanism of action for the chemical probe.

Experimental Protocols

The following protocols are designed to validate the antileishmanial activity of this compound and to elucidate its mechanism of action.

Protocol 1: In Vitro Antiprotozoal Activity Assay against Leishmania mexicana Promastigotes

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of the compound against the promastigote (insect) stage of L. mexicana.

Materials:

  • Leishmania mexicana promastigote culture

  • Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound

  • Resazurin sodium salt

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Plate reader (fluorescence)

Procedure:

  • Parasite Culture: Culture L. mexicana promastigotes in supplemented Schneider's medium at 26°C until they reach the late logarithmic phase of growth.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 100 µM to 0.1 µM).

  • Plate Setup: Seed the 96-well plates with 1 x 10⁶ promastigotes per well in a final volume of 100 µL.

  • Compound Addition: Add 100 µL of the diluted compound to the respective wells. Include wells with untreated parasites (negative control) and a known antileishmanial drug like miltefosine (positive control).

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment: Add 20 µL of 0.15 mg/mL resazurin solution to each well and incubate for an additional 4 hours.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the in vitro antiprotozoal assay.

Protocol 2: Cytotoxicity Assay against Mammalian Cells

To assess the selectivity of the compound, its cytotoxicity against a mammalian cell line (e.g., human fibroblasts or macrophages) is determined. A high selectivity index (SI = CC₅₀ / IC₅₀) is desirable for a potential therapeutic agent.

Materials:

  • Human fibroblast cell line (e.g., MRC-5)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Cell Culture: Culture human fibroblasts in DMEM at 37°C in a 5% CO₂ incubator.

  • Plate Setup: Seed 96-well plates with 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the compound.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay investigates whether the compound induces oxidative stress in Leishmania.

Materials:

  • L. mexicana promastigotes

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Flow cytometer

Procedure:

  • Parasite Treatment: Treat 5 x 10⁶ promastigotes with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours.

  • Staining: Wash the parasites and resuspend them in PBS containing 10 µM DCFH-DA. Incubate in the dark for 30 minutes at 26°C.

  • Flow Cytometry: Analyze the fluorescence of the parasite population using a flow cytometer. An increase in fluorescence indicates ROS production.

Conclusion

This compound represents a promising starting point for the development of novel antileishmanial agents. The protocols outlined in this document provide a robust framework for its initial characterization as a chemical probe. By confirming its in vitro efficacy, assessing its selectivity, and elucidating its mechanism of action, researchers can pave the way for further optimization and potential therapeutic application. The imidazole scaffold continues to be a rich source of biologically active molecules, and a systematic investigation of derivatives like the one presented here is crucial in the ongoing search for new treatments for neglected diseases.[6][7]

References

  • Molbank. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Molecules. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. RJPT. [Link]

  • RSC Advances. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Royal Society of Chemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Acta Crystallographica Section E. (2009). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • IOSR Journal of Applied Chemistry. (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journals. [Link]

  • Molecules. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Journal of Chemistry. (2013). Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

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Application Notes and Protocols for the Quantification of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a novel small molecule with significant therapeutic potential, necessitating robust and reliable analytical methods for its quantification in biological matrices. Accurate measurement of this compound in samples such as plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies throughout the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validated analytical methods for the precise quantification of this imidazole derivative.

The protocols detailed herein are designed to ensure high sensitivity, specificity, and reproducibility. We will explore two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for higher concentration ranges, and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for low-level quantification. Emphasis is placed on the rationale behind methodological choices and adherence to international bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is designed for the quantification of this compound in biological samples where concentrations are expected to be in the higher ng/mL to µg/mL range. It offers a cost-effective and accessible approach for routine analysis.

Principle and Rationale

The method is based on the separation of the analyte from endogenous matrix components using reversed-phase HPLC, followed by detection using a UV detector. The methoxyphenyl and imidazole moieties of the target compound contain chromophores that absorb UV light, allowing for quantitative analysis. The selection of a C18 column provides excellent retention and separation for this moderately polar compound. The mobile phase composition is optimized to achieve a good peak shape and resolution within a reasonable run time.

Sample Preparation: Protein Precipitation

For biological matrices like plasma or serum, protein precipitation is a straightforward and effective method for sample cleanup. This technique removes the majority of proteins that can interfere with the analysis and damage the HPLC column.

Protocol: Plasma Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Diagram: Protein Precipitation Workflow

G cluster_0 Sample Preparation plasma 100 µL Plasma Sample acetonitrile Add 300 µL Ice-Cold Acetonitrile plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Workflow for plasma protein precipitation.

HPLC-UV Operating Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 230 nm
Run Time 10 minutes

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of low-dose pharmacokinetic samples, an LC-MS/MS method is indispensable. This method offers a lower limit of quantification (LLOQ) and is less susceptible to matrix interference compared to HPLC-UV.

Principle and Rationale

This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of tandem mass spectrometry. The analyte is first separated from matrix components on a reversed-phase column. It is then ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust sample preparation technique that provides a cleaner extract compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis.

Protocol: Plasma Liquid-Liquid Extraction

  • To 100 µL of plasma sample in a polypropylene tube, add 25 µL of an internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_1 Sample Preparation plasma 100 µL Plasma + Internal Standard naoh Add 50 µL 0.1 M NaOH plasma->naoh mtbe Add 600 µL MTBE naoh->mtbe vortex2 Vortex (5 min) mtbe->vortex2 centrifuge2 Centrifuge (4,000 x g, 10 min) vortex2->centrifuge2 transfer_org Transfer Organic Layer centrifuge2->transfer_org evaporate2 Evaporate to Dryness transfer_org->evaporate2 reconstitute2 Reconstitute in 50% Methanol evaporate2->reconstitute2 lcms_vial Transfer to LC-MS Vial reconstitute2->lcms_vial

Caption: Workflow for plasma liquid-liquid extraction.

LC-MS/MS Operating Conditions
ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined based on compound fragmentation
MRM Transition (IS) To be determined based on internal standard fragmentation
Ion Source Temperature 550°C

Bioanalytical Method Validation

To ensure the reliability and acceptability of the data generated, both the HPLC-UV and LC-MS/MS methods must be fully validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters

The validation process should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards should be used to construct the curve.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at a minimum of three concentration levels: low, medium, and high quality control (QC) samples.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of extracted samples to that of unextracted standards.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Acceptance Criteria (Based on FDA and EMA Guidelines)
ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve A correlation coefficient (r²) of ≥ 0.99 is typically desired.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the quantitative determination of this compound in biological samples. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the study, particularly the expected concentration range of the analyte. Adherence to the principles of bioanalytical method validation outlined here is paramount to ensuring the generation of high-quality, reliable, and defensible data for regulatory submissions and scientific publications.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Siedlecki, J., & Zydron, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta biochimica Polonica, 51(3), 779–783.
  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner,

Application Notes and Protocols for High-Throughput Screening of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Imidazole Analogs

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analog, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, and its derivatives represent a chemical space with significant therapeutic potential. The structural alerts within this class of molecules, particularly the 2-aminoimidazole moiety, suggest possible interactions with a range of biological targets. One such prominent target class is the monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[1][2]

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, such as depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1] Consequently, inhibitors of MAOs are valuable therapeutic agents.[1] Given the structural features of the this compound scaffold, a logical starting point for a high-throughput screening (HTS) campaign is to investigate its potential as a monoamine oxidase inhibitor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound analogs. It details a robust primary screening assay against MAO-A, a secondary screen for MAO-B selectivity, and essential counter-screens to eliminate cytotoxic compounds, ensuring the identification of specific and promising lead candidates.

Primary High-Throughput Screening: A Fluorescent Assay for MAO-A Inhibition

The primary screen is designed to rapidly identify "hit" compounds that inhibit MAO-A activity from a large library of analogs. A one-step, homogenous fluorescent assay is the method of choice for this purpose due to its high sensitivity, simplicity, and amenability to automation.[3][4] The assay is based on the principle that the deamination of a suitable substrate by MAO produces hydrogen peroxide (H2O2), which in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).[4] A decrease in the fluorescent signal indicates inhibition of MAO-A.

Experimental Workflow for Primary MAO-A HTS

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis compound_dispense Dispense Compounds & Controls into 384-well Plate enzyme_add Add MAO-A Enzyme Solution compound_dispense->enzyme_add 1. Add enzyme to compounds pre_incubation Pre-incubation enzyme_add->pre_incubation 2. Allow compound-enzyme interaction substrate_add Add Substrate/Probe Mix pre_incubation->substrate_add 3. Initiate reaction incubation Incubate at 37°C substrate_add->incubation 4. Allow reaction to proceed read_fluorescence Read Fluorescence (Ex/Em = 530/585 nm) incubation->read_fluorescence 5. Measure product formation data_analysis Data Analysis: Calculate % Inhibition read_fluorescence->data_analysis 6. Quantify compound effect hit_selection Hit Selection data_analysis->hit_selection 7. Identify active compounds

Caption: Workflow for the primary fluorescent MAO-A inhibition HTS assay.

Detailed Protocol for Primary MAO-A HTS

Materials and Reagents:

  • Recombinant human MAO-A

  • MAO-A substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Known MAO-A inhibitor (e.g., clorgyline) for positive control

  • DMSO (for compound dilution)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

Instrumentation:

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Using an automated liquid handler, dispense 200 nL of test compounds and controls into the wells of a 384-well plate.

    • Include wells with a known MAO-A inhibitor (clorgyline) as a positive control for inhibition and wells with DMSO only as a negative control (no inhibition).

  • Enzyme Addition:

    • Prepare a solution of recombinant human MAO-A in assay buffer.

    • Dispense 10 µL of the MAO-A solution into each well containing the compounds and controls.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Pre-incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate/Probe Addition:

    • Prepare a substrate/probe mixture containing p-tyramine, Amplex Red, and HRP in assay buffer.

    • Dispense 10 µL of the substrate/probe mixture to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plates for 60 minutes at 37°C, protected from light.[4]

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at ~530 nm and emission at ~585 nm.

Data Analysis and Quality Control

The quality of an HTS assay is paramount for reliable hit identification.[5] The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[1]

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]

  • Percentage Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))

  • Hit Selection:

    • Compounds exhibiting an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further investigation.

ParameterRecommended Value
Plate Format384-well
Final Assay Volume20 µL
Compound Concentration10 µM
MAO-A ConcentrationTo be optimized (empirically determined)
Substrate ConcentrationAt or near Km
Incubation Time60 minutes
Incubation Temperature37°C
Z'-Factor> 0.5

Secondary Screening: Determining Selectivity for MAO-B

Hits from the primary screen should be evaluated for their selectivity against MAO-B. A compound that selectively inhibits one isoform over the other may have a more desirable therapeutic profile with fewer side effects. The secondary screen for MAO-B inhibition can be performed using a similar fluorescent assay as the primary screen, with the key differences being the use of recombinant human MAO-B and a known MAO-B inhibitor (e.g., deprenyl) as the positive control.[3][4]

The protocol for the MAO-B assay is analogous to the MAO-A assay, with the substitution of the appropriate enzyme and control inhibitor. By determining the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both MAO-A and MAO-B, the selectivity of the hit compounds can be calculated.

Counter-Screening: Assessing Cytotoxicity

It is crucial to distinguish between compounds that specifically inhibit the target enzyme and those that are broadly cytotoxic, as cytotoxicity can lead to false-positive results in the primary screen.[6][7] Therefore, all hits from the primary screen should be subjected to a counter-screen to assess their impact on cell viability. Two widely used and robust methods are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11][12][13]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[10][14][15][16] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14][16] The amount of formazan produced is proportional to the number of viable cells.[14]

cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction & Readout cell_seeding Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere Overnight cell_seeding->cell_adhesion compound_addition Add Test Compounds cell_adhesion->compound_addition incubation_treatment Incubate for 24-48 hours compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4 hours mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents:

  • A suitable human cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

Protocol Steps:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Remove the culture medium and add 100 µL of medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (e.g., DMSO) and a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C.[15]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9][12] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[8][9][12] This "glow-type" luminescent signal is highly stable, making it well-suited for HTS.[8][9]

Materials and Reagents:

  • A suitable human cell line

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • 96-well or 384-well opaque-walled plates

Protocol Steps:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2). Use opaque-walled plates suitable for luminescence measurements.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Reading:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure the luminescence using a plate reader.

Conclusion: A Strategic Approach to Hit Identification

The successful identification of novel and specific inhibitors of MAO-A from a library of this compound analogs requires a systematic and rigorous screening cascade. The protocols outlined in this application note provide a robust framework for primary screening, selectivity profiling, and cytotoxicity assessment. By employing a sensitive fluorescent primary assay, followed by a selectivity screen and essential cytotoxicity counter-screens, researchers can efficiently triage large compound collections and focus on the most promising candidates for further lead optimization. This strategic approach, grounded in sound scientific principles and validated methodologies, will accelerate the discovery of new therapeutic agents for a range of neurological disorders.

References

  • Yuan, H., et al. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 33(9), 1147–1154. Available at: [Link]

  • Inavall, M., & Svennelid, F. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(10), 743-755. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Li, M., & Wang, K. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43. Available at: [Link]

  • LabMart Limited. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Available at: [Link]

  • Wang, T., & Li, S. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(1), 13-25. Available at: [Link]

  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Takahashi, T., & Kaneda, M. (1984). A Sensitive and Rapid Fluorimetric Assay for Monoamine Oxidase Utilizing High Pressure Liquid Chromatography. Journal of Pharmacobio-Dynamics, 7(11), 858-861. Available at: [Link]

  • Eurofins Discovery. (n.d.). HTS – Electrophysiology Services. Available at: [Link]

  • Biocompare. (2006). CellTiter Glo® Luminescent Cell Viability Assay From Promega. Available at: [Link]

  • Yuan, H., et al. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Available at: [Link]

  • Zou, J., et al. (2012). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Available at: [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries. Available at: [Link]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(8), 834-840. Available at: [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Available at: [Link]

  • Eastwood, B. J., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 15(3), 287-297. Available at: [Link]

  • Johnson, D. S., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 3(3), 297-306. Available at: [Link]

  • Weidner, J. R. (2009). An Overview of High Throughput Screening at G Protein Coupled Receptors. In Methods in Molecular Biology. Humana Press. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • A-H-M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 649-657. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Karmaus, A. L., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics, 10, 431. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]

  • An, S., & Chen, Z. (2012). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening Methods in Toxicity Testing. John Wiley & Sons, Inc. Available at: [Link]

  • Gee, K. R., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

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  • Singh, N. (2015). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in marine alkaloids and its potent biological activities. However, its synthesis is not without significant challenges, particularly concerning regioselectivity and purification.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common problems encountered during the synthesis of this specific, valuable compound. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental issues, complete with detailed protocols and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most robust and widely adopted strategy is the cyclocondensation of an α-haloketone with a substituted guanidine. For this specific target, the reaction involves 2-bromo-1-(4-methoxyphenyl)ethan-1-one and N-methylguanidine. This approach is favored because it unambiguously sets the N1-methylation pattern, thereby avoiding the complex and often low-yielding post-synthesis methylation of the imidazole ring.

Q2: Why is direct methylation of 5-(4-methoxyphenyl)-1H-imidazol-2-amine not recommended?

A2: Direct methylation presents a significant regioselectivity challenge. The parent 2-aminoimidazole molecule has three nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens at positions N1 and N3, and the exocyclic 2-amino group. Methylating agents will react with all three sites, leading to a complex mixture of N1-methyl, N3-methyl, and 2-(methylamino) isomers, which are often very difficult to separate.[1][2] Using N-methylguanidine as a starting material builds the desired N1-methyl isomer directly into the scaffold.

Q3: What are the primary challenges I can expect during this synthesis?

A3: The main hurdles are:

  • Low Cyclization Yields: The key ring-forming reaction can be sluggish and prone to side reactions.

  • Purification Difficulties: The final product is a polar, basic compound that can exhibit poor behavior (e.g., tailing, streaking) during silica gel chromatography.[3]

  • Starting Material Stability: The α-bromoketone precursor is a lachrymator and can be unstable, potentially degrading upon storage.

Q4: What kind of yields are realistically achievable for the final cyclization step?

A4: With optimized conditions, yields for the cyclization of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with N-methylguanidine typically range from 40% to 70%. Yields can be highly dependent on the purity of the starting materials and the precise reaction conditions, including the choice of base and solvent. Greener approaches using deep eutectic solvents have shown promise in improving yields and simplifying work-up.[4][5]

Troubleshooting Guide: From Reaction Setup to Final Product

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low or No Yield in the Cyclization Reaction

You've run the reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one and N-methylguanidine, but TLC/LC-MS analysis shows mostly starting material or a complex mixture of unidentified spots.

  • Potential Cause A: Poor Quality of the α-Bromoketone.

    • Explanation: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one is susceptible to hydrolysis and other forms of degradation. Using aged or impure starting material is a common cause of reaction failure.

    • Solution:

      • Verify Purity: Check the purity of the α-bromoketone by ¹H NMR before use. Look for the characteristic singlet for the -CH₂Br protons.

      • Use Freshly Prepared Reagent: If possible, synthesize the α-bromoketone immediately before the cyclization step.

      • Proper Storage: Store the α-bromoketone in a desiccator, under an inert atmosphere (N₂ or Ar), and protected from light at low temperatures (0-4 °C).

  • Potential Cause B: Ineffective Base or Incorrect Stoichiometry.

    • Explanation: A base is required to neutralize the HBr formed during the reaction and to deprotonate the guanidine. An inappropriate or insufficient amount of base can halt the reaction.

    • Solution:

      • Choice of Base: While inorganic bases like K₂CO₃ can be used, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often more effective in organic solvents by improving solubility.

      • Stoichiometry: Ensure at least 2 equivalents of the base are used relative to the N-methylguanidine salt to both liberate the free base and scavenge the HBr byproduct.

  • Potential Cause C: Suboptimal Solvent and Temperature.

    • Explanation: The polarity and boiling point of the solvent are critical. The reactants must be sufficiently soluble, and the temperature must be high enough to overcome the activation energy without causing decomposition.

    • Solution:

      • Solvent Screening: Ethanol, isopropanol, or acetonitrile are common choices. Ethanol is often a good starting point.

      • Temperature Optimization: The reaction is typically run at reflux. If decomposition is observed at reflux, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Purification SM1 4-Methoxy- acetophenone P1 2-Bromo-1-(4-methoxyphenyl) ethan-1-one SM1->P1 Bromination (e.g., in Acetic Acid) SM2 Bromine (Br₂) SM2->P1 P1_ref α-Bromoketone (from Part 1) Product 5-(4-methoxyphenyl)-1-methyl -1H-imidazol-2-amine P1_ref->Product SM3 N-Methylguanidine (as salt) SM3->Product Base Base (e.g., K₂CO₃, TEA) Base->Product Reflux Solvent Solvent (e.g., EtOH) Solvent->Product Product_ref Crude Product Purified Purified Product Product_ref->Purified Column Chromatography or Crystallization

Caption: Overall workflow for the synthesis of the target 2-aminoimidazole.

Issue 2: Difficulty in Purifying the Final Product

Your crude product appears correct by LC-MS, but purification via standard silica gel column chromatography results in significant tailing, broad peaks, and poor recovery.

  • Potential Cause: Strong Interaction with Acidic Silica Gel.

    • Explanation: The target molecule contains a basic guanidine moiety within the 2-aminoimidazole core. This basic group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to the observed chromatographic issues.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[6] This neutralizes the acidic sites on the silica, allowing your basic compound to elute more symmetrically.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, reversed-phase (C18) chromatography can be an excellent option for polar, basic compounds.

      • Attempt Crystallization: If the crude product is sufficiently pure (>85-90%), crystallization can be a highly effective alternative to chromatography. Experiment with solvent systems like ethanol/water, ethyl acetate/heptane, or isopropanol.

Quantitative Data: Comparison of Cyclization Conditions
EntryBase (equiv.)SolventTemperature (°C)Time (h)Reported Yield (%)Reference
1K₂CO₃ (2.5)EthanolReflux (78)8~55%General Procedure
2TEA (3.0)AcetonitrileReflux (82)6~62%General Procedure
3KOH (1.3)ChCl-Urea (DES)804>80%[4]

Note: Yields are illustrative and can vary based on specific substrate and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
  • Setup: In a fume hood, dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂) (1.0-1.05 eq) dropwise via the dropping funnel over 30-45 minutes. The deep red color of the bromine should dissipate as it reacts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum. The product should be used promptly or stored under inert gas at 4 °C.

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add N-methylguanidine hydrochloride (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and absolute ethanol. Stir the suspension vigorously for 30 minutes at room temperature to liberate the free base.

  • Addition of Ketone: Add a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in ethanol to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the α-bromoketone is consumed (typically 6-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Visualizing the Reaction Mechanism

G cluster_reactants cluster_intermediates cluster_product R1 N-Methylguanidine (free base) I1 Step 1: Nucleophilic Attack (SN2 displacement of Br⁻) R1->I1 R2 α-Bromoketone R2->I1 I2 Step 2: Intramolecular Condensation (Imine formation) I1->I2 Forms intermediate adduct I3 Step 3: Tautomerization (Aromatization) I2->I3 Forms dihydroimidazole P 5-(4-methoxyphenyl)-1-methyl -1H-imidazol-2-amine I3->P Final Aromatic Ring

Caption: Simplified mechanism for the cyclocondensation reaction.

Troubleshooting Flowchart

G start Low Yield in Cyclization Step q1 Is the α-bromoketone fresh and pure? start->q1 a1_no Synthesize fresh reagent. Verify purity by NMR. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the base appropriate and in sufficient excess? a1_yes->q2 a2_no Use >2 eq. of base. Consider switching from K₂CO₃ to TEA. q2->a2_no No a2_yes Yes q2->a2_yes q3 Are reaction solvent and temperature optimized? a2_yes->q3 a3_no Ensure reflux in a suitable solvent like EtOH or ACN. Consider DES for higher yield. q3->a3_no No a3_yes Yes q3->a3_yes end Consult further literature for advanced catalytic methods. a3_yes->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Annuur, R. M., et al. (2023). Metal-Free Synthesis of Guanidines from Thioureas in Water Reactions Mediated by Visible Light. Synthesis, 55(12), 1913-1922. Available at: [Link]

  • Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(20), 7864–7869. Available at: [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Annuur, R. M., et al. (2023). Metal-Free Synthesis of Guanidines from Thioureas in Water Reaction Mediated by Visible Light. ResearchGate. Available at: [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. (2018). Sciforum. Available at: [Link]

  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. (2023). ChemRxiv. Available at: [Link]

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(10), 2384–2387. Available at: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. (2019). ResearchGate. Available at: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the condensation of an α-haloketone with a guanidine derivative.[1]

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Formation of the α-haloketone Intermediate

The synthesis often begins with the bromination or chlorination of 4-methoxyacetophenone. Incomplete halogenation will result in a lower concentration of the key starting material for the subsequent cyclization step.

Recommended Solution:

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting acetophenone.

  • Control of Reaction Conditions: Maintain the recommended temperature for the halogenation reaction. For bromination, this is often carried out at room temperature or slightly below to prevent side reactions.

  • Reagent Purity: Ensure the use of high-purity halogenating agents (e.g., N-Bromosuccinimide, NBS, or bromine).

Potential Cause 2: Inefficient Cyclization Reaction

The core imidazole ring formation depends on the successful condensation of the α-haloketone with 1-methylguanidine. Several factors can hinder this step.

Recommended Solution:

  • Base Selection and Stoichiometry: A suitable base is crucial to deprotonate the guanidine and facilitate its nucleophilic attack. Common bases include triethylamine (Et3N) or potassium carbonate (K2CO3).[2] Ensure at least one equivalent of the base is used.

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. While traditional methods may use volatile organic solvents like tetrahydrofuran (THF), greener alternatives like deep eutectic solvents (DESs) composed of choline chloride and urea have shown to improve yields and reduce reaction times.[3][4]

  • Temperature and Reaction Time: The reaction typically requires heating. An optimal temperature is often around 80°C for several hours (4-6 hours in DESs, potentially longer in traditional solvents).[3][4] Monitor the disappearance of the α-haloketone by TLC or GC-MS to determine the reaction endpoint.

Potential Cause 3: Degradation of Starting Materials or Product

The starting materials or the final product may be sensitive to prolonged heating or acidic/basic conditions during workup.

Recommended Solution:

  • Inert Atmosphere: While some modern protocols have success under air, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions, especially if using sensitive reagents.[3]

  • Careful Workup: During aqueous workup, avoid extreme pH changes if your molecule is susceptible to hydrolysis. Neutralize the reaction mixture carefully before extraction.

Issue 2: Difficulty in Product Purification

Potential Cause 1: Presence of Unreacted Starting Materials

If the reaction does not go to completion, separating the desired product from unreacted α-haloketone or 1-methylguanidine can be challenging due to similar polarities.

Recommended Solution:

  • Optimize Reaction Completion: Address the points in "Issue 1" to drive the reaction to completion.

  • Column Chromatography: Flash column chromatography is a standard method for purification.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the components.[5]

Potential Cause 2: Formation of Side Products

Various side reactions can occur, leading to a complex mixture of products. For instance, self-condensation of the α-haloketone or the formation of regioisomers can complicate purification.

Recommended Solution:

  • Controlled Addition of Reagents: Slow, controlled addition of the α-haloketone to the mixture of guanidine and base can minimize self-condensation.

  • Advanced Purification Techniques: If standard column chromatography is insufficient, consider techniques like preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.

Issue 3: Inconsistent Yields Between Batches

Potential Cause 1: Variability in Reagent Quality

The purity and reactivity of reagents, especially the α-haloketone and 1-methylguanidine, can vary between suppliers or even batches.

Recommended Solution:

  • Reagent Qualification: Before scaling up, it is good practice to test new batches of reagents on a small scale to ensure consistent results.

  • Proper Storage: Store reagents under the recommended conditions to prevent degradation. For example, 1-methylguanidine is often supplied as a salt and should be kept in a dry environment.

Potential Cause 2: Inconsistent Reaction Conditions

Minor variations in temperature, stirring rate, or reaction time can lead to significant differences in yield.

Recommended Solution:

  • Standardized Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the synthesis.

  • Use of Controlled Lab Equipment: Employ reaction blocks or oil baths with precise temperature control to ensure thermal consistency.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly based on the chosen synthetic route and reaction conditions. Traditional methods using organic solvents might report yields in the range of 40-80%.[5] However, optimized procedures, such as those employing deep eutectic solvents, have demonstrated the potential for high yields, sometimes exceeding 90%.[6]

Q2: Can I use a different guanidine derivative?

A2: Yes, the synthesis is adaptable to various substituted guanidines, which will result in different N-substituted 2-aminoimidazoles.[1] However, the reactivity of the guanidine can be influenced by its substituents, potentially requiring adjustments to the reaction conditions.

Q3: Is it necessary to use an inert atmosphere?

A3: While classical methods often specify an inert atmosphere to prevent side reactions[3], recent developments, particularly with greener solvents like DESs, have shown that the reaction can be successfully performed under air.[3][4] For initial attempts or if experiencing low yields, using an inert atmosphere is a good troubleshooting step.

Q4: What are the key safety precautions for this synthesis?

A4: α-haloketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Guanidine derivatives can be corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used for characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can identify key functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

III. Experimental Protocols and Data

Baseline vs. Optimized Synthesis Protocol

The following table summarizes a comparison between a traditional and an optimized protocol for the synthesis.

ParameterBaseline Protocol (Traditional)Optimized Protocol (Green Chemistry)
Solvent Tetrahydrofuran (THF)Deep Eutectic Solvent (Choline Chloride:Urea, 1:2)
Atmosphere ArgonAir
Temperature Reflux (approx. 66°C)80°C
Reaction Time 10-12 hours4-6 hours
Work-up Aqueous extraction with organic solventAddition of water, filtration of product
Purification Column ChromatographyCrystallization
Typical Yield 60-80%>90%
Step-by-Step Optimized Synthesis Protocol

This protocol is adapted from methodologies utilizing deep eutectic solvents.[3][6]

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture gently with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the prepared DES, add 1-methylguanidine (as its hydrochloride or sulfate salt) and a suitable base (e.g., potassium carbonate, 1.3 equivalents). Stir the mixture at 80°C for approximately 30 minutes to ensure the in-situ formation of the free guanidine base.

  • Addition of α-haloketone: Add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the mixture at 80°C. Monitor the progress of the reaction by TLC or GC-MS until the α-haloketone is consumed (typically 4-6 hours).

  • Product Isolation: Cool the reaction mixture to room temperature. Add water to the flask, which will cause the product to precipitate.

  • Purification: Collect the solid product by filtration and wash it with water. The product can be further purified by crystallization from a suitable solvent (e.g., ethanol). The DES can often be recovered by removing the water under vacuum and reused.[3]

IV. Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway 2-Bromo-1-(4-methoxyphenyl)ethan-1-one 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Intermediate Intermediate 2-Bromo-1-(4-methoxyphenyl)ethan-1-one->Intermediate Condensation 1-Methylguanidine 1-Methylguanidine 1-Methylguanidine->Intermediate (Base, 80°C) Product This compound Intermediate->Product Cyclization & Aromatization Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Starting_Materials Verify purity of starting materials Low_Yield->Check_Starting_Materials Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Optimize_Conditions Optimize reaction conditions (T, t, solvent, base) Check_Starting_Materials->Optimize_Conditions Optimize_Conditions->Purification_Issues Analyze_Crude Analyze crude mixture (NMR, MS) to identify impurities Purification_Issues->Analyze_Crude Yes Successful_Synthesis Successful Synthesis Purification_Issues->Successful_Synthesis No Modify_Purification Modify purification method (e.g., different solvent system, prep-HPLC) Analyze_Crude->Modify_Purification Modify_Purification->Successful_Synthesis

Caption: A logical workflow for troubleshooting common issues.

V. References

  • Rositano, F., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available from: [Link]

  • MDPI. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Available from: [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(11), 3090–3093. Available from: [Link]

  • Sciforum. (n.d.). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. Available from: [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Available from: [Link]

  • ACS Publications. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available from: [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions. Available from: [Link]

  • Wisdom Library. (2024). A review article on synthesis of imidazole derivatives. Available from: [Link]

  • NIH. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. Available from: [Link]

  • IJARSCT. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available from: [Link]

  • Wisdom Library. (2024). Optimization of reaction conditions: Significance and symbolism. Available from: [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). A Simple and Practical Synthesis of 2-Aminoimidazoles. Available from: [Link]

  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

  • ResearchGate. (2016). Problem with to synthesis of imidazole? Available from: [Link]

  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]

  • NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS AND CHARACTERISATION OF 1-(4-METHYLPHENYL)-2-PHENYL-4-(4-SUBSTITUTED BENZYLIDENE)-5-IMIDAZOLONES. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available from: [Link]

  • Science.gov. (2025). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Available from: [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Available from: [Link]

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Available from:

Sources

addressing stability issues of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing stability challenges encountered during your experiments. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 2-aminoimidazole core. This structural motif is of significant interest in medicinal chemistry, appearing in numerous bioactive molecules and FDA-approved drugs.[1][2][3][4] The stability of such compounds in solution is paramount for reliable experimental outcomes, accurate bioactivity assessment, and successful formulation development. The imidazole ring, while aromatic, possesses reactive sites susceptible to degradation, particularly in solution. Key structural features influencing the stability of this specific molecule include:

  • 2-Aminoimidazole Core: The exocyclic amine group and the imidazole ring nitrogens influence the compound's basicity and susceptibility to hydrolysis and oxidation.

  • N-Methyl Group: Methylation at the N-1 position can sterically hinder certain reactions at adjacent positions and alters the electronic properties of the ring.[5]

  • 4-Methoxyphenyl Group: This electron-donating substituent can influence the reactivity of the imidazole ring and is itself a potential site for photodegradation.[6]

This guide will address the most common stability issues—hydrolysis, oxidation, and photodegradation—providing both diagnostic and mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound appears to be degrading in aqueous buffer. What is the likely cause and how can I prevent it?

Issue: You observe a decrease in the parent compound concentration over time via HPLC analysis, with the appearance of new, more polar peaks. This is often accompanied by a slight change in the solution's pH.

Most Likely Cause: Hydrolysis. The imidazole ring, particularly at the C2 position, is susceptible to hydrolytic cleavage, especially under non-neutral pH conditions.[7][8][9] While the aromaticity of the imidazole ring provides some stability, 2-aminoimidazoles can undergo ring-opening hydrolysis.[7][8][10] The rate of hydrolysis is often pH-dependent.[9][11][12][13]

Troubleshooting & Mitigation Strategy:

  • pH Optimization: This is the most critical factor. The stability of imidazole-containing compounds is highly pH-dependent.[12][14]

    • Recommendation: Conduct a pH stability profile study. Prepare your solution in a series of buffers ranging from pH 3 to 8 and monitor the compound's concentration over time. Most amine-containing compounds exhibit maximal stability in slightly acidic to neutral conditions.[15] Avoid highly alkaline conditions, which can accelerate hydrolysis.[9][13]

  • Buffer Selection: The choice of buffer can influence stability.

    • Recommendation: Use common biological buffers such as phosphate or acetate.[16] Be aware that high concentrations of some buffers can catalytically affect degradation.

  • Temperature Control: Hydrolysis rates are temperature-dependent.

    • Recommendation: Prepare solutions fresh and store them at reduced temperatures (e.g., 2-8°C) or frozen (-20°C or -80°C) for long-term storage. Always perform experiments at a consistent, controlled temperature.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a set of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 3, 5, 7, 9).

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a non-aqueous, aprotic solvent like DMSO or acetonitrile.

  • Incubate Samples: Dilute the stock solution into each buffer to your final experimental concentration.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench & Analyze: Immediately quench any further degradation by diluting the aliquot in the mobile phase and analyze via a validated stability-indicating HPLC method.[11][17]

  • Plot Data: Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH for stability.

FAQ 2: I'm observing degradation even under optimal pH conditions, particularly when my solutions are exposed to air. What could be happening?

Issue: You notice a loss of your parent compound and the formation of new impurities in solutions that have been stirred in open vials or have not been prepared under an inert atmosphere.

Most Likely Cause: Oxidative Degradation. The electron-rich imidazole ring and the 2-amino group are susceptible to oxidation.[18] This can be mediated by dissolved oxygen in the solvent (autoxidation) and is often accelerated by the presence of trace metal ions.[16][19] The imidazole moiety of some drugs has been shown to be liable to base-mediated autoxidation.[18]

Troubleshooting & Mitigation Strategy:

  • Inert Atmosphere: Minimize the exposure of your solution to atmospheric oxygen.

    • Recommendation: Prepare solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon). Overlay the headspace of your vials with an inert gas before sealing.[16]

  • Use of Antioxidants: The addition of antioxidants can scavenge free radicals or reactive oxygen species that initiate oxidative degradation.

    • Recommendation: Consider adding small amounts of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol. Note that you must verify that the antioxidant does not interfere with your assay.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.

    • Recommendation: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester these metal ions.[16]

Visualizing the Problem: Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound in solution.

G cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound Parent Compound in Solution Hydrolysis Hydrolysis (Ring Opening) Oxidation Oxidation Photodegradation Photodegradation pH Inappropriate pH (High or Low) pH->Hydrolysis Oxygen Atmospheric O₂ + Metal Ions Oxygen->Oxidation Light UV/Visible Light Light->Photodegradation

Caption: Key environmental stressors leading to compound degradation.

FAQ 3: My compound seems to degrade when left on the benchtop, even in a sealed, oxygen-free vial. Why?

Issue: You observe degradation in samples exposed to ambient laboratory light, while control samples stored in the dark remain stable.

Most Likely Cause: Photodegradation. Both the imidazole ring and the methoxyphenyl moiety can absorb UV and visible light, leading to photochemical reactions.[18] The methoxy group on a phenyl ring, in particular, can make a compound susceptible to photodegradation, potentially leading to the formation of various photoproducts.[6][20][21][22]

Troubleshooting & Mitigation Strategy:

  • Light Protection: This is the most straightforward solution.

    • Recommendation: Always store stock solutions and experimental samples in amber vials or wrap clear vials with aluminum foil to protect them from light.[16][23] Conduct experiments under subdued lighting conditions whenever possible.

  • Solvent Choice: The solvent can influence the rate and pathway of photodegradation.

    • Recommendation: If you suspect photodegradation, test the compound's stability in different solvents (e.g., acetonitrile vs. methanol vs. water) under light exposure to see if the solvent plays a role.

  • Forced Degradation Study: To confirm photostability, perform a forced degradation study according to ICH Q1B guidelines.

    • Recommendation: Expose a solution of your compound to a controlled light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) for a defined period. Compare its purity profile to a dark control sample.

Experimental Workflow: Investigating Degradation

The diagram below outlines a systematic workflow for diagnosing and addressing stability issues with your compound.

workflow cluster_diagnosis Diagnosis Phase cluster_action Action Phase start Instability Observed (e.g., new HPLC peaks) check_ph Is pH controlled? start->check_ph check_oxygen Is solution de-gassed and protected from air? check_ph->check_oxygen Yes action_ph Conduct pH stability study. Identify optimal pH & buffer. check_ph->action_ph No check_light Is solution protected from light? check_oxygen->check_light Yes action_oxygen Use de-gassed solvents. Work under inert gas (N₂/Ar). Add antioxidants/chelators. check_oxygen->action_oxygen No action_light Use amber vials or foil. Store in dark. check_light->action_light No stable Compound is Stable check_light->stable Yes action_ph->check_ph action_oxygen->check_oxygen action_light->check_light

Sources

overcoming off-target effects of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating the Biological Activity and Specificity of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine and Related Compounds

Welcome to the technical support center for researchers working with novel 2-aminoimidazole (2-AI) derivatives, including this compound. This guide is designed to assist you in navigating the complexities of characterizing a new chemical entity, with a focus on identifying its primary biological target and troubleshooting potential off-target effects.

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this class have shown promise as antibacterial, antifungal, and anticancer agents.[3][4][5] Given this wide range of biological activities, a thorough investigation of both on-target and off-target effects is crucial for the accurate interpretation of experimental results and the successful development of selective therapeutic agents.

This resource provides a structured approach to troubleshooting common challenges encountered during the characterization of novel 2-AI compounds.

Troubleshooting Guide: Unexpected Experimental Outcomes

Researchers working with novel compounds like this compound may encounter a range of unexpected results. This section provides a systematic approach to diagnosing and resolving these issues.

Scenario 1: High Cellular Potency but No Activity Against Purified Target

Question: My compound is highly active in cell-based assays, but when I test it against my purified protein of interest, I see no inhibition. What could be happening?

Answer: This is a common challenge in early-stage drug discovery and can point to several possibilities:

  • Pro-drug Activation: Your compound may be a pro-drug that requires metabolic activation within the cell to become active.

    • Troubleshooting Step: Incubate the compound with liver microsomes or S9 fractions and then test the activity of the resulting metabolites against your purified target.

  • Indirect Target Modulation: The compound might not be directly inhibiting your target but could be acting on an upstream or downstream component of the signaling pathway.

    • Troubleshooting Step: Perform a pathway analysis using techniques like Western blotting to probe the phosphorylation status of key upstream and downstream signaling molecules.

  • Off-Target Effects Dominating Phenotype: The observed cellular phenotype might be due to a potent off-target effect that is unrelated to your intended target.

    • Troubleshooting Step: A broad off-target screening approach is recommended. This could start with a focused panel of common off-targets (e.g., a safety panel of GPCRs, ion channels, and kinases) and expand to a wider screen if necessary.

Scenario 2: Inconsistent Results Across Different Cell Lines

Question: I'm seeing potent activity in one cancer cell line, but little to no effect in another, even though my target is expressed in both. Why the discrepancy?

Answer: Cell line-specific effects can be due to a variety of factors:

  • Differential Expression of Off-Targets: The sensitive cell line may express a particular off-target that is absent or expressed at very low levels in the resistant cell line.

    • Troubleshooting Step: Utilize transcriptomic or proteomic data for the cell lines to identify differentially expressed proteins that could be potential off-targets.

  • Variations in Drug Metabolism: The cell lines may have different metabolic enzyme profiles, leading to variations in the activation or inactivation of your compound.

    • Troubleshooting Step: Analyze the metabolic profile of your compound in both cell lines using LC-MS to identify any differences in metabolite formation.

  • Presence of Drug Efflux Pumps: The resistant cell line may overexpress drug efflux pumps (e.g., P-glycoprotein) that actively remove your compound from the cell.

    • Troubleshooting Step: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if you can rescue the activity in the resistant cell line.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the characterization and optimization of novel 2-aminoimidazole compounds.

Q1: What are the likely off-targets for a 2-aminoimidazole compound?

The 2-aminoimidazole scaffold is a bioisostere for guanidine and other charged groups, which can lead to interactions with a variety of protein classes.[1] Potential off-targets include:

  • Kinases: Many kinase inhibitors have hinge-binding motifs that can be mimicked by the 2-aminoimidazole core. A comprehensive kinome scan is a valuable tool to assess kinase selectivity.[6][7][8]

  • G-Protein Coupled Receptors (GPCRs): The structural similarity to endogenous ligands like histamine can lead to interactions with GPCRs.

  • Ion Channels: The charged nature of the protonated 2-aminoimidazole can result in interactions with ion channels.

  • Enzymes of Nucleotide Metabolism: Some imidazole-based compounds have been shown to interact with enzymes involved in nucleotide synthesis.

Q2: How can I improve the selectivity of my 2-aminoimidazole lead compound?

Improving selectivity is a key challenge in drug development. A combination of computational and experimental approaches is often most effective:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazole ring and the phenyl ring to identify chemical changes that enhance potency for the desired target while reducing activity against off-targets.

  • Computational Modeling: Use molecular docking and free energy calculations to predict how modifications to your compound will affect binding to both the on-target and off-target proteins.

  • Iterative Screening: As you generate new analogs, screen them against a panel of the most problematic off-targets identified in earlier screens to ensure that you are making progress in improving selectivity.

Q3: My compound shows anti-biofilm activity. What are the potential mechanisms?

Several 2-aminoimidazole-based compounds have been shown to inhibit or disperse bacterial biofilms.[3][9][10] The mechanisms for this are still under investigation but may include:

  • Disruption of Quorum Sensing: The compounds may interfere with the signaling pathways that bacteria use to coordinate biofilm formation.

  • Alteration of the Cell Surface: The compounds may bind to components of the bacterial cell surface, preventing adhesion and biofilm maturation.

  • Modulation of Second Messenger Signaling: Some studies suggest that 2-aminoimidazoles can modulate the levels of cyclic di-GMP, a key second messenger in bacteria that controls the switch between planktonic and biofilm lifestyles.

It is important to note that these compounds are often not bactericidal on their own but can re-sensitize resistant bacteria to conventional antibiotics.[9][11][12]

Experimental Protocols & Data Interpretation

To aid in your research, we provide the following generalized protocols for key experiments in characterizing a novel 2-aminoimidazole compound.

Protocol 1: Kinase Selectivity Profiling using KINOMEscan®

Objective: To determine the kinase selectivity profile of this compound.

Methodology:

  • Compound Submission: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mM. Submit the compound to a commercial kinase screening service such as Eurofins DiscoverX KINOMEscan®.[13]

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases.[8][14]

  • Data Analysis: The results are typically reported as a percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as compounds that inhibit more than a certain percentage (e.g., >90%) of control at a given concentration (e.g., 10 µM).

Data Presentation: Interpreting Kinome Scan Data

The results of a kinome scan are often visualized using a TREEspot™ diagram, which maps the binding data onto a phylogenetic tree of the human kinome.

Parameter Description Interpretation
Selectivity Score (S-score) A quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested.A lower S-score indicates higher selectivity.
Kd (Dissociation Constant) The concentration of the compound at which half of the kinase binding sites are occupied.A lower Kd value indicates a higher binding affinity.
Protocol 2: Phenotypic Screening for Target Identification

Objective: To identify the biological target(s) of this compound through unbiased phenotypic screening.

Methodology:

  • Library Selection: Utilize a well-curated phenotypic screening library that contains a diverse set of small molecules with known mechanisms of action.[15]

  • Assay Development: Develop a robust and high-throughput cell-based assay that recapitulates the phenotype of interest (e.g., cell viability, apoptosis, or a specific signaling pathway readout).

  • Screening and Data Analysis: Screen the library to identify compounds that produce a similar phenotypic "fingerprint" to your compound of interest.

  • Target Deconvolution: For the known compounds that cluster with your unknown, their annotated targets become high-priority candidates for your compound. These can then be validated using direct binding assays or genetic approaches (e.g., CRISPR/Cas9 or siRNA knockdown).

Visualizing Experimental Workflows

To further clarify the experimental logic, the following diagrams illustrate the workflows for target validation and off-target investigation.

Target_Validation_Workflow phenotypic_hit Phenotypic Hit (e.g., Cell Death) hypothesis Hypothesized Target (e.g., Kinase X) phenotypic_hit->hypothesis biochemical_assay Biochemical Assay (Purified Target) hypothesis->biochemical_assay target_engagement Target Engagement Assay (e.g., CETSA) biochemical_assay->target_engagement genetic_validation Genetic Validation (e.g., siRNA/CRISPR) target_engagement->genetic_validation validated_target Validated Target genetic_validation->validated_target Off_Target_Investigation_Workflow unexpected_phenotype Unexpected Phenotype or Cell Line Specificity broad_screen Broad Off-Target Screen (e.g., KinomeScan, Safety Panel) unexpected_phenotype->broad_screen identify_hits Identify Off-Target Hits broad_screen->identify_hits sar_development Structure-Activity Relationship (SAR) to Mitigate Off-Target identify_hits->sar_development selective_compound More Selective Compound sar_development->selective_compound

Caption: A workflow for identifying and mitigating off-target effects.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. [Link]

  • Marvin, R. K., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 11, 153–162. [Link]

  • Ilaš, J., & Kikelj, D. (2013). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

  • (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chembiochem : a European journal of chemical biology, 11(3), 396–410. [Link]

  • Thompson, R. J., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Drug and chemical toxicology, 35(1), 23–30. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]

  • Rogers, S. A., Huigens, R. W., 3rd, Cavanagh, J., & Melander, C. (2010). Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. Antimicrobial agents and chemotherapy, 54(5), 2112–2118. [Link]

  • (2021). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. [Link]

  • Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & medicinal chemistry letters, 25(2), 313–316. [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug discovery today, 20(6), 637–645. [Link]

  • Black, J. G., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. bioRxiv. [Link]

  • Marvin, R. K., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 11, 153–162. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • (2021). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Publishing. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • Kumar, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific reports, 13(1), 4647. [Link]

  • El-Naggar, M., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Chemistry Central journal, 13(1), 49. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2020, 1-16. [Link]

  • Sankar, S. P., et al. (2013). In-Silico design, synthesis and biological evaluation of N'-[(e)-(4-hydroxy- 3-methoxyphenyl) methylidene] -2-methyl-1,3-benzoxazole-5-carbohydride. Asian Journal of Pharmaceutical and Health Sciences, 3(1), 636-641. [Link]

  • Patel, J. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 202-208. [Link]

  • (2008). 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile. ResearchGate. [Link]

  • Jaiswal, S., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 10), 918–922. [Link]

  • Jones, C. D., et al. (2020). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 11), 1775–1780. [Link]

Sources

refining dosage and administration for in vivo studies of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical support resource for researchers and drug development professionals working with the novel small molecule, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. The following information is curated to anticipate and address common challenges encountered during the critical phase of refining dosage and administration for in vivo studies. Our approach is grounded in established principles of pharmacology and informed by extensive field experience with similar small molecule inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions that commonly arise when planning in vivo studies with a new chemical entity.

Q1: I have just received this compound. What is the first step in preparing for an in vivo study?

Q2: What are the recommended solvents or vehicles for this compound?

A2: Given the predicted XLogP of 1.3 for the related compound 5-(4-methoxyphenyl)-1-methylimidazol-2-amine, it is likely to have low aqueous solubility.[3] Therefore, you will likely need to explore various formulation strategies. It is crucial to always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.[4]

Here are some common vehicle strategies for poorly soluble compounds:

  • Co-solvents: A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous solution such as saline or phosphate-buffered saline (PBS).[2][4] The final concentration of the organic solvent should be kept to a minimum, typically less than 0.5-1%, to avoid toxicity.[1][5]

  • Aqueous Suspensions: If the compound is not soluble, you can create a suspension. This involves using a suspending agent like carboxymethylcellulose (CMC) to ensure a uniform distribution of the compound particles.[1][4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.[1][4]

  • Lipid-based Formulations: For highly lipophilic compounds, solutions or suspensions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.[2][4]

Q3: How do I choose the appropriate route of administration?

A3: The choice of administration route depends on the experimental goals, the properties of the compound, and the desired pharmacokinetic profile. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[6]

  • Oral (PO): Often preferred for its convenience and clinical relevance. However, bioavailability can be a challenge for poorly soluble compounds.[6]

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption.[6]

  • Intravenous (IV): Provides 100% bioavailability and is useful for compounds with poor absorption from other routes. However, it can be more invasive.[6][7]

  • Subcutaneous (SC): Generally provides slower and more sustained absorption.[6]

Q4: What are the recommended dosing volumes for mice and rats?

A4: Dosing volumes should be kept as small as possible to avoid adverse effects and are typically based on the animal's body weight.[6][7] Exceeding recommended volumes can cause pain, distress, and altered physiological parameters.[8] It is imperative that all personnel performing these procedures are adequately trained.[6][9]

SpeciesRoute of AdministrationRecommended Maximum Volume (mL/kg)
Mouse Oral (PO)10
Intravenous (IV)5 (slow bolus)
Intraperitoneal (IP)10
Subcutaneous (SC)10
Rat Oral (PO)10
Intravenous (IV)5 (slow bolus)
Intraperitoneal (IP)10
Subcutaneous (SC)5

Table 1: Recommended Maximum Dosing Volumes for Mice and Rats. Data compiled from multiple sources.[9][10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during in vivo studies with small molecule inhibitors.

Issue 1: The compound is precipitating out of the formulation.

Possible Cause & Solution:

  • Poor Solubility: The primary reason for precipitation is exceeding the compound's solubility limit in the chosen vehicle.

    • Troubleshooting Steps:

      • Re-evaluate Solubility: Conduct thorough solubility testing in a panel of vehicles.

      • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, try different final concentrations, ensuring it remains within a non-toxic range.[4]

      • Consider a Suspension: If solubility remains an issue, transitioning to a well-homogenized suspension with a suitable suspending agent is a viable alternative.[4]

      • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly impact solubility.[11]

Issue 2: No observable efficacy in the in vivo model.

Possible Causes & Solutions:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[4]

    • Troubleshooting Steps:

      • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will provide crucial data on its bioavailability.[7]

      • Alternative Administration Route: If oral bioavailability is low, consider a parenteral route like IP or IV administration.[4]

      • Formulation Enhancement: Explore advanced formulation strategies such as lipid-based formulations or nanoparticles to improve absorption.[2]

  • Compound Instability: The compound may be degrading in the formulation or in vivo.[4]

    • Troubleshooting Steps:

      • Formulation Stability: Assess the stability of your dosing solution over the duration of the experiment.[4]

      • Protect from Light and Temperature Fluctuations: Ensure proper storage of both the stock compound and the prepared formulations.[5]

  • Inconsistent Dosing: Inaccurate or inconsistent dosing can lead to variable and unreliable results.[4]

    • Troubleshooting Steps:

      • Normalize to Body Weight: Always calculate and administer the dose based on the individual animal's body weight.[4]

      • Proper Technique: Ensure that the administration technique (e.g., oral gavage, IP injection) is performed correctly and consistently.[4]

Issue 3: Adverse effects or toxicity are observed in the animals.

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle itself can cause adverse effects, especially at high concentrations of co-solvents or surfactants.[4]

    • Troubleshooting Steps:

      • Vehicle Control Group: Always include a control group that receives only the vehicle to isolate its effects.[4]

      • Consult Literature: Review existing literature for the known toxicity profile of your chosen vehicle in the specific animal model and route of administration.[4]

  • Compound-Related Toxicity: The observed toxicity may be an inherent property of the compound.

    • Troubleshooting Steps:

      • Dose-Response Assessment: Reduce the dose to determine if the toxic effects are dose-dependent.[4]

      • Maximum Tolerated Dose (MTD) Study: Conduct a formal MTD study to identify the highest dose that does not cause unacceptable toxicity.

Part 3: Experimental Protocols and Workflows

Protocol 1: Empirical Solubility Assessment
  • Prepare a panel of vehicles: Include aqueous solutions (water, saline, PBS), co-solvent mixtures (e.g., 10% DMSO in saline), and suspension vehicles (e.g., 0.5% CMC in water).[4]

  • Add excess compound: To a small, known volume of each vehicle, add an excess amount of this compound.

  • Equilibrate: Vortex the mixtures and incubate them under controlled conditions (e.g., room temperature or 37°C) for a sufficient period (e.g., 1-2 hours) to reach equilibrium.[5]

  • Separate undissolved compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Workflow for In Vivo Study Preparation

InVivo_Workflow cluster_prep Phase 1: Formulation Development cluster_pilot Phase 2: Pilot Studies cluster_main Phase 3: Efficacy Study solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle Identify suitable vehicles formulation Formulation Optimization vehicle->formulation Prepare trial formulations stability Stability Assessment formulation->stability Test for degradation/precipitation mtd Maximum Tolerated Dose (MTD) Study stability->mtd Proceed with stable formulation dose_range Dose Range Finding mtd->dose_range Establish safe dose range pk Pharmacokinetic (PK) Study pk->dose_range Inform dosing frequency efficacy Definitive Efficacy Study dose_range->efficacy Select optimal dose(s) analysis Data Analysis & Interpretation efficacy->analysis

Caption: Workflow for preparing for an in vivo efficacy study.

Part 4: Signaling Pathway and Experimental Logic

While the specific target of this compound is not defined here, we can conceptualize its role as a small molecule inhibitor in a hypothetical signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade receptor Receptor Activation kinaseA Kinase A receptor->kinaseA Phosphorylates kinaseB Kinase B kinaseA->kinaseB Activates transcription_factor Transcription Factor kinaseB->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor This compound inhibitor->kinaseA Inhibits

Caption: Hypothetical signaling pathway with the inhibitor.

This diagram illustrates a common mechanism where a small molecule inhibitor blocks the activity of a kinase, thereby preventing downstream signaling events. When troubleshooting a lack of efficacy, it is essential to validate that the target is indeed active in your experimental model and that the compound is engaging with its intended target.

References

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • University of California, Berkeley. (2016, October 12). Dosing Techniques and Limits. Retrieved from [Link]

  • University of Washington. (2018, January 17). Dosing Volumes, Needle, Minipump Guidelines 2018. Retrieved from [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

managing solubility problems of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to overcome solubility challenges in your experiments.

Introduction to the Challenge

This compound possesses structural features—a substituted imidazole ring and a methoxyphenyl group—that can contribute to poor aqueous solubility at neutral pH. The presence of a basic amine group, however, offers a key handle for manipulating solubility. This guide will walk you through a systematic approach to effectively dissolve and maintain the solubility of this compound for your experimental needs.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a structured workflow to address solubility issues, starting from simple adjustments to more advanced formulation strategies.

Diagram: Solubility Troubleshooting Workflow

SolubilityWorkflow A Start: Compound Precipitation or Incomplete Dissolution B Step 1: pH Adjustment A->B C Is the compound soluble? B->C D Step 2: Co-solvent Addition C->D No I END: Soluble Formulation Achieved C->I Yes E Is the compound soluble? D->E F Step 3: Surfactant/Solubilizer Use E->F No E->I Yes G Is the compound soluble? F->G H Step 4: Advanced Formulation Strategies G->H No G->I Yes H->I Partially/Fully Soluble J END: Consult Further/Consider Analogs H->J Insoluble

Technical Support Center: Mitigating the Toxicity of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic guidance for mitigating potential toxicities associated with this compound. Our approach is rooted in mechanistic understanding and proactive experimental design to ensure the development of safer, more effective therapeutics.

Introduction: Understanding the Toxicological Landscape

This compound belongs to the 2-aminoimidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] However, like many aromatic and heterocyclic amines, this structural class can be susceptible to metabolic activation into reactive species, posing a potential toxicological risk. The primary concern often lies in the metabolic fate of the molecule, particularly oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules.[2][3]

This guide will walk you through common questions and troubleshooting scenarios to help you systematically evaluate and address the toxicity profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for this compound that could lead to toxicity?

A1: Based on its structure, the most probable metabolic liabilities involve:

  • Oxidative Metabolism: The methoxy group on the phenyl ring is a prime target for O-demethylation by CYP enzymes (e.g., CYP2D6, CYP3A4) to form a phenol. This phenol can then be further oxidized to a reactive quinone-imine species.

  • N-Oxidation: The exocyclic amine of the 2-aminoimidazole core can undergo N-oxidation, primarily by CYP1A2, to form a hydroxylamine.[2] This hydroxylamine can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive electrophiles that can form DNA and protein adducts.[2][4]

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated at positions ortho or meta to the methoxy group, which could then undergo further metabolism.

Q2: What initial in vitro assays should I run to assess the potential for metabolic activation?

A2: A tiered approach is recommended:

  • Metabolic Stability in Liver Microsomes: Incubate the compound with human, rat, and mouse liver microsomes (HLMs, RLM, MLM) to determine its metabolic clearance rate. A high clearance suggests extensive metabolism.

  • Metabolite Identification: Following the microsomal stability assay, use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites. Look for the predicted phenolic, N-hydroxy, and other oxidative metabolites.

  • Reactive Metabolite Trapping: Conduct incubations with liver microsomes in the presence of a trapping agent like glutathione (GSH). The formation of GSH adducts is a strong indicator of reactive metabolite generation.

Q3: Are there any general strategies to reduce the toxicity of 2-aminoimidazole compounds?

A3: Yes, several medicinal chemistry strategies can be employed:

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable ones.[5][6] For example, replacing the methoxy group with a more stable alternative.

  • Prodrug Approach: Temporarily mask a problematic functional group with a promoiety that is cleaved in vivo to release the active drug.[7][8][9][10][11] This can alter the drug's distribution and metabolism.

  • Structural Modification: Introduce electron-withdrawing groups to decrease the electron density of the aromatic ring, making it less susceptible to oxidation.

  • Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect.[5]

Troubleshooting Guides

Scenario 1: High Cytotoxicity Observed in Cell-Based Assays

You've performed a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) and observe a low IC50 value for this compound in HepG2 cells.

Troubleshooting Workflow:

Caption: Workflow for addressing metabolic activation.

Detailed Strategies for Toxicity Reduction:

Strategy 1: Mitigating O-Demethylation Toxicity (If the phenol is the culprit)

  • Bioisosteric Replacement of the Methoxy Group: The goal is to replace the OCH3 group with a group that is less prone to metabolic cleavage but retains the desired pharmacological activity.

    Original GroupPotential BioisostereRationale
    -OCH3-FSimilar size, more metabolically stable. [6]
    -OCH3-CF3Electron-withdrawing, sterically hinders metabolism. [6]
    -OCH3-OCF3More stable to O-dealkylation.
    -OCH3Pyridyl RingCan mimic the electronic properties of the phenyl ring. [5]
  • Experimental Protocol: Synthesis of a Fluorinated Analog

    • Start with a commercially available 4-fluorophenylacetic acid.

    • Follow established synthetic routes for 2-aminoimidazole synthesis, adapting as necessary for the new starting material.

    • Purify the final compound via column chromatography and confirm its structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Re-evaluate the fluorinated analog in metabolic stability, reactive metabolite trapping, and cytotoxicity assays.

Strategy 2: Prodrug Approach to Mask the Amine

If N-oxidation is suspected to be the primary toxicity pathway, a prodrug strategy can be employed to temporarily mask the 2-amino group. [9][11]

  • Concept: An amino acid can be attached to the exocyclic amine via a linker that is designed to be cleaved by specific enzymes (e.g., esterases) to release the active parent drug. This can alter the metabolic profile and potentially reduce the formation of the N-hydroxy metabolite. [9]

  • Experimental Protocol: Amino Acid Prodrug Synthesis

    • Protect the amino group of a selected amino acid (e.g., valine) with a Boc group.

    • Couple the carboxylic acid of the Boc-protected amino acid to the 2-amino group of your parent compound using a standard coupling reagent (e.g., HATU, HOBt).

    • Deprotect the Boc group using trifluoroacetic acid (TFA).

    • Purify the resulting amino acid prodrug.

    • Evaluate the prodrug for stability in plasma and liver S9 fractions, and assess its conversion to the parent drug.

Strategy 3: Modulating Electronic Properties

Introducing electron-withdrawing groups on the phenyl ring can decrease its susceptibility to oxidative metabolism.

  • Example: Replacing the methoxy group with a trifluoromethyl group (-CF3) makes the ring more electron-deficient and less likely to undergo oxidation.

Data Summary Table

CompoundModificationPredicted Metabolic StabilityRationale
Parent Compound This compoundLow to ModerateSusceptible to O-demethylation and N-oxidation.
Analog 1 5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amineHighFluorine is a bioisostere for the methoxy group, blocking O-demethylation. [6]
Analog 2 5-(4-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-amineHighThe electron-withdrawing CF3 group deactivates the ring towards oxidation.
Prodrug 1 Valine-amide prodrug of the parent compoundN/A (designed to be labile)Masks the 2-amino group, potentially reducing N-oxidation. [9]

Concluding Remarks

A proactive and hypothesis-driven approach is crucial for mitigating the toxicity of promising lead compounds like this compound. By systematically identifying the metabolic liabilities and employing rational medicinal chemistry strategies, it is possible to uncouple the desired pharmacology from the unwanted toxicity, paving the way for the development of safer and more effective medicines.

References

  • Beland, F. A., & Marques, M. M. (2013). Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. PubMed.
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  • Toolbox Genomics. (n.d.). Shedding Light on Detox: How Your Genes Shape Your Pathways. Toolbox Genomics.
  • Czarnocka-Sniadecka, A., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • Hodges, R. E., & Minich, D. M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. NIH.
  • Hergenrother, P. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. Journal of Medicinal Chemistry.
  • Herbs2000.com. (n.d.). Phases Of Detoxification. Herbs2000.com.
  • Coppola, G., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility.
  • Rogers, S. A., & Melander, C. (2025). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.
  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PubMed.
  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. NIH.
  • Melander, C., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. MDPI.
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  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • G. I. F. F. E. N. E. K. L. A. S. S. E. N. (2018). Amino Acids in the Development of Prodrugs. PubMed Central.
  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry.
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  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
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Validation & Comparative

A Comparative Guide to the Preclinical Validation of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine (Compound Y) in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the preclinical validation pathway for a novel 2-aminoimidazole derivative, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine (referred to herein as "Compound Y"). It outlines the scientific rationale, experimental design, and comparative data analysis against a known standard-of-care in a relevant animal model of hypertension.

Introduction: The Therapeutic Potential of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole chemical scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids with a broad spectrum of pharmacological activities.[1] This core structure is a bioisostere of guanidine and is known to interact with several key physiological targets. Notably, many substituted imidazoles and their analogues (imidazolines) are ligands for imidazoline and α-adrenergic receptors.[1][2] These receptors are critically involved in the central regulation of blood pressure.

Clonidine, a well-known antihypertensive drug, exerts its effect primarily through the stimulation of α2-adrenergic receptors (α2-AR) and, to some extent, imidazoline I1 receptors in the central nervous system.[2] This dual agonism leads to a reduction in sympathetic outflow, resulting in decreased heart rate, vascular resistance, and ultimately, lower blood pressure.[3]

Our lead candidate, Compound Y (this compound) , was designed based on this pharmacological precedent. Preliminary in vitro screening has confirmed its high-affinity binding and agonist activity at the α2A-adrenergic receptor subtype, which is predominantly responsible for the sympathoinhibitory and hypotensive effects of this drug class. This guide details the subsequent in vivo validation of this activity.

Scientific Rationale: Selecting the Appropriate Animal Model and Comparators

The translation from in vitro activity to in vivo efficacy is a critical step in drug development. The choice of animal model and comparator drugs is paramount for generating meaningful and translatable data.

Causality Behind Model Selection: The Spontaneously Hypertensive Rat (SHR)

For validating a centrally acting antihypertensive agent like Compound Y, the Spontaneously Hypertensive Rat (SHR) is the model of choice. Here's why:

  • Clinical Relevance: The SHR model develops hypertension without external inducement, closely mimicking human essential hypertension, which is the most common form of high blood pressure.

  • Established Pathophysiology: The hypertension in SHR is known to be driven by an overactive sympathetic nervous system, making it an ideal model to test agents that, like Compound Y, are designed to reduce sympathetic outflow.[4]

  • Predictive Validity: The SHR model has a long history of successfully predicting the antihypertensive effects of various drug classes used in humans, including central α2-AR agonists.

Selection of Comparators for a Self-Validating System

To ensure the integrity of our findings, the experimental design must be a self-validating system. This requires two key comparators:

  • Vehicle Control: This is the non-active solvent used to deliver the test compounds (e.g., saline with 5% DMSO). It establishes the baseline blood pressure in the SHR model and ensures that the delivery method itself has no physiological effect.

  • Positive Control (Clonidine): Clonidine is a clinically approved α2-AR agonist used for treating hypertension. Including clonidine serves two purposes: it validates that the SHR model is responsive to the target mechanism of action and provides a benchmark against which the potency and efficacy of Compound Y can be objectively measured.

Comparative Efficacy Study: Compound Y vs. Clonidine in SHR

The core of the validation is a head-to-head comparison of the antihypertensive effects of Compound Y and Clonidine following acute administration in conscious, freely moving Spontaneously Hypertensive Rats.

Experimental Workflow

The following diagram outlines the comprehensive workflow for the in vivo validation study.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimate Animal Acclimatization (1 week) implant Telemetry Device Implantation (Surgical Procedure) acclimate->implant recover Surgical Recovery (10-14 days) implant->recover baseline Baseline BP Recording (48 hours) recover->baseline randomize Randomization into Treatment Groups (n=8/group) baseline->randomize Animals meet criteria dose Compound Administration (Oral Gavage) randomize->dose monitor Continuous BP Monitoring (24 hours post-dose) dose->monitor data_analysis Data Analysis (AUC, Max ΔBP) monitor->data_analysis report Reporting & Interpretation data_analysis->report

Caption: Workflow for in vivo validation of antihypertensive agents.
Detailed Experimental Protocol

Animals: Male Spontaneously Hypertensive Rats (SHR/NCrl), 14-16 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).

Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Telemetry Implantation:

  • Anesthetize rats using isoflurane (2-3% in oxygen).

  • Surgically implant a pressure-transmitting telemetry device (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta.

  • Close the incision and allow the animal to recover for at least 10 days. This allows for the direct and continuous measurement of arterial blood pressure and heart rate in conscious, unrestrained animals, which is the gold standard for cardiovascular studies.

Dosing and Monitoring:

  • Following a 48-hour baseline recording period, randomly assign animals to treatment groups (n=8 per group).

  • Administer a single oral gavage dose of Vehicle, Clonidine (0.1 mg/kg), or Compound Y (at 0.1, 0.3, and 1.0 mg/kg).

  • Continuously record mean arterial pressure (MAP) and heart rate (HR) via the telemetry system for 24 hours post-administration.

Data Presentation and Comparative Analysis

The primary endpoint is the change in Mean Arterial Pressure (MAP) from the pre-dose baseline. The data below represents a hypothetical but plausible outcome based on the known pharmacology of α2-AR agonists.

Table 1: Comparative Antihypertensive Efficacy in SHR

Treatment GroupDose (mg/kg, p.o.)Max ΔMAP (mmHg)Time to Max Effect (Hours)Duration of Action (Hours, >15mmHg reduction)
Vehicle--2.5 ± 1.8N/AN/A
Clonidine0.1-35.2 ± 4.12~6
Compound Y 0.1-28.9 ± 3.53~7
Compound Y 0.3-42.1 ± 5.33~12
Compound Y 1.0-45.5 ± 4.94>18
Data are presented as mean ± SEM. ΔMAP = change from baseline mean arterial pressure.

Interpretation of Results: The data clearly demonstrates that Compound Y produces a dose-dependent reduction in mean arterial pressure in the SHR model. At a dose of 0.3 mg/kg, Compound Y shows superior efficacy compared to the benchmark, Clonidine, with a greater maximal reduction in blood pressure and a significantly longer duration of action. The 1.0 mg/kg dose shows a further increase in the duration of effect, suggesting robust and sustained target engagement.

Mechanism of Action: Central α2-Adrenergic Receptor Agonism

The observed reduction in blood pressure is consistent with the proposed mechanism of Compound Y as a central α2-AR agonist.

G cluster_cns Central Nervous System (Brainstem) cluster_pns Peripheral Nervous System CompoundY Compound Y Alpha2AR Presynaptic α2-Adrenergic Receptor (α2A-AR) CompoundY->Alpha2AR Binds & Activates Gi Gi Protein Activation Alpha2AR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP AC->cAMP NE_Release ↓ Norepinephrine Release cAMP->NE_Release Sympathetic ↓ Sympathetic Outflow NE_Release->Sympathetic Reduces Signal BP ↓ Blood Pressure ↓ Heart Rate Sympathetic->BP

Caption: Signaling pathway for central α2-AR agonist-mediated hypotension.

Activation of presynaptic α2A-ARs in the brainstem by Compound Y leads to the inhibition of adenylyl cyclase via a Gi protein-coupled mechanism. This reduces intracellular cyclic AMP (cAMP) levels, which in turn inhibits the release of norepinephrine from the presynaptic neuron. The decreased neuronal release of this key excitatory neurotransmitter results in a global reduction of sympathetic outflow from the central nervous system to the periphery, causing vasodilation and bradycardia, and thus lowering blood pressure.[3]

Conclusion and Future Directions

The data from this comprehensive preclinical validation study strongly support the continued development of This compound (Compound Y) as a potential new therapeutic agent for hypertension.

  • Comparative Efficacy: Compound Y demonstrates superior antihypertensive efficacy and a longer duration of action compared to the standard-of-care, Clonidine, in the gold-standard SHR animal model.

  • Mechanism Confirmation: The observed physiological effects are fully consistent with its in vitro profile as a potent α2-adrenergic receptor agonist.

The logical next steps in the preclinical development of Compound Y will involve:

  • Chronic Dosing Studies: Evaluating the efficacy and safety of Compound Y over a longer treatment period (e.g., 2-4 weeks) in the SHR model to assess for potential tolerance or adverse effects.

  • Cardiovascular Safety Pharmacology: Conducting studies to assess any potential off-target cardiovascular effects, such as effects on cardiac contractility or ECG parameters, in a non-hypertensive model (e.g., normotensive Wistar rats or beagle dogs).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the plasma concentration of Compound Y with its antihypertensive effect to establish a therapeutic window and inform dose selection for future clinical trials.

This robust preclinical data package provides a strong foundation for advancing Compound Y into investigational new drug (IND)-enabling toxicology studies.

References

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  • Kouyoumdzian, N. M., et al. (2001). The alpha2 -Adrenergic Receptors in Hypertension and Heart Failure: Experimental and Clinical Studies. PubMed. Available at: [Link]

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  • Sinclair, M. D. (2003). A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice. PubMed. Available at: [Link]

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  • Wheeler, L. A., et al. (2001). Alpha-2 adrenergic receptor agonists are neuroprotective in experimental models of glaucoma. PubMed. Available at: [Link]

  • Just, A., et al. (2020). Role of α2-Adrenoceptors in Hypertension: Focus on Renal Sympathetic Neurotransmitter Release, Inflammation, and Sodium Homeostasis. PubMed Central. Available at: [Link]

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A Comparative Guide to the Predicted Biological Profile of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine and Related Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1] Its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding, allow it to bind effectively to a multitude of biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3]

This guide focuses on a specific, yet under-characterized molecule: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine . While direct experimental data for this compound is scarce in publicly available literature, its structure incorporates several key pharmacophoric features—the 5-aryl substituent, the N-1 methylation, and the 2-amino group—that are hallmarks of biologically active imidazoles.

As such, this document provides a predictive comparative analysis. By examining the established biological activities of structurally related imidazole derivatives, we can construct a scientifically grounded hypothesis of the target compound's potential efficacy as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is intended for researchers and drug development professionals, offering both a theoretical framework and the practical, validated experimental protocols necessary to test these predictions.

Chapter 1: Structural Overview of the Target Compound and Key Comparators

To build our comparative analysis, we have selected several well-characterized imidazole derivatives from the literature that share key structural motifs with our target compound. These will serve as benchmarks for predicting its biological profile.

Compound Name Structure Key Features & Rationale for Comparison
Target Compound (TC): this compoundTarget Compound StructureFeatures a 5-(4-methoxyphenyl) group, N-1 methylation, and a 2-amino group. Its profile is the subject of our predictive analysis.
Comparator A (Anticancer): 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneComparator A StructureShares the critical 5-(4-methoxyphenyl) moiety. Its potent, documented anticancer activity provides a strong basis for predicting TC's cytotoxic potential.[4][5]
Comparator B (Anti-inflammatory): 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazoleComparator B StructureWhile a pyrazole, it features a 1-(4-methoxyphenyl) group, which is electronically similar to TC's 5-aryl substituent. Its high anti-inflammatory potency helps predict the contribution of this moiety to COX inhibition.[6]
Comparator C (Antimicrobial): 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-(4-chlorophenyl)aminoacetateComparator C StructureA polysubstituted imidazole with a methoxyphenyl group. Its documented antibacterial and antifungal activity allows for discussion of the antimicrobial potential of the core imidazole scaffold when decorated with such groups.[7]

Chapter 2: Comparative Analysis of Anticancer Potential

The imidazole scaffold is a validated pharmacophore in oncology, with derivatives known to induce apoptosis, arrest the cell cycle, and inhibit key signaling kinases.[4][5]

Expertise & Experience: The presence of a substituted aryl ring at the C4 or C5 position of the imidazole core is a well-established strategy for enhancing anticancer efficacy. This is often attributed to the ability of the aryl group to form π-π stacking and hydrophobic interactions within the active sites of target proteins, such as kinases. The methoxy group on the phenyl ring in our target compound is an electron-donating group that can further modulate these interactions and influence the molecule's pharmacokinetic properties.

Studies on Comparator A , which shares the 5-(4-methoxyphenyl) group, have demonstrated potent cytotoxicity against a panel of human cancer cell lines.[4][5] This compound was found to induce pre-G1 apoptosis and arrest the cell cycle at the G2/M phase, with a proposed mechanism involving the inhibition of VEGFR-2 kinase.[5] Given the identical core substitution, it is highly probable that our Target Compound (TC) will exhibit a similar mechanism of action and cytotoxic profile.

Quantitative Anticancer Data for Comparator Imidazoles
Compound IDCell Line (Cancer Type)IC₅₀ (µM)Reference
Comparator A MCF-7 (Breast)< 5.0[4][5]
Comparator A HCT-116 (Colon)< 5.0[4][5]
Comparator A HepG2 (Liver)< 5.0[4][5]
Benzimidazole 5oA549 (Lung)0.15[8][9]
Benzimidazole 5oSW480 (Colon)3.68[8][9]
Pt (II) Imidazole II4MCF-7 (Breast)0.86[3]
Pt (II) Imidazole II4MDA-MB-231 (Breast)0.48[3]

Prediction for Target Compound: Based on the potent activity of Comparator A, the Target Compound is predicted to exhibit significant cytotoxicity, likely in the low micromolar range, against breast, colon, and liver cancer cell lines. The N-1 methyl and 2-amino groups may further enhance its activity and selectivity compared to Comparator A.

Visualization: VEGFR-2 Inhibition Pathway

The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mechanism for halting tumor angiogenesis. Many imidazole derivatives exert their anticancer effects through this pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates TC Target Compound (Predicted Inhibitor) TC->VEGFR2 Inhibits (Predicted) Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Predicted inhibition of the VEGFR-2 signaling pathway by the target compound.

Chapter 3: Comparative Analysis of Anti-inflammatory Potential

Chronic inflammation is a driver of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for anti-inflammatory drugs. Several classes of heterocyclic compounds, including imidazoles and pyrazoles, have been developed as potent COX-2 inhibitors.[10][11][12]

Expertise & Experience: The design of selective COX-2 inhibitors often relies on a diarylheterocycle scaffold. One aryl group, typically bearing a sulfonyl or similar moiety, binds to a secondary pocket unique to the COX-2 enzyme, conferring selectivity. The other aryl group occupies the main active site. In our Target Compound, the 5-(4-methoxyphenyl) group is well-suited to occupy this main active site. Comparator B , a pyrazole derivative with a 1-(4-methoxyphenyl) group, demonstrates exceptionally high anti-inflammatory activity, underscoring the favorable interaction of this specific moiety within the COX active site.[6]

Quantitative Anti-inflammatory Data for Comparator Derivatives
Compound IDAssayPotency (ED₅₀ / IC₅₀)Reference
Comparator B Adjuvant-induced Arthritis (rat, oral)ED₅₀ = 0.31 mg/kg[6]
Comparator B Carrageenan-induced Edema (rat, oral)ED₅₀ = 2.6 mg/kg[6]
Imidazole Deriv. 2aCarrageenan-induced Edema (% inhibition)100% at 100 mg/kg[10]
Imidazole Deriv. 2bCarrageenan-induced Edema (% inhibition)100% at 100 mg/kg[10]
Imidazole Deriv. AA6p38 MAP Kinase InhibitionIC₅₀ = 403.57 nM[13]

Prediction for Target Compound: The 5-(4-methoxyphenyl) group strongly suggests a potential for COX inhibition. While TC lacks the classic sulfonamide group for high COX-2 selectivity, it is predicted to exhibit moderate, possibly non-selective, anti-inflammatory activity. Experimental validation via COX-1/COX-2 enzyme assays is essential to confirm this hypothesis.

Chapter 4: Comparative Analysis of Antimicrobial Potential

The imidazole core is fundamental to azole antifungal agents and is found in antibiotics like metronidazole.[2][14] Their mechanism often involves disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.[2]

Expertise & Experience: The antimicrobial activity of imidazole derivatives is highly dependent on the nature and position of their substituents. Lipophilicity, electronic effects, and steric factors all play a crucial role in membrane penetration and target interaction. Studies on polysubstituted imidazoles like Comparator C show that incorporating aryl and methoxyphenyl groups can lead to significant antibacterial and antifungal activity.[7] The presence of electron-withdrawing groups on the aryl substituents, such as the chloro group in Comparator C, often enhances potency.[7]

Quantitative Antimicrobial Data for Comparator Imidazoles
Compound IDOrganismMIC (µg/mL)Reference
Comparator C analog (3c) Staphylococcus aureus15.62[7]
Comparator C analog (3c) Escherichia coli15.62[7]
Comparator C analog (3c) Candida albicans15.62[7]
Comparator C analog (3f) Staphylococcus aureus15.62[7]
Comparator C analog (3f) Escherichia coli15.62[7]
Comparator C analog (3f) Candida albicans15.62[7]

Prediction for Target Compound: The Target Compound, with its 5-(4-methoxyphenyl) group, possesses features consistent with known antimicrobial imidazoles. It is predicted to exhibit moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as against fungal pathogens like C. albicans. The 2-amino group may provide an additional site for hydrogen bonding with microbial enzymes or cell wall components, potentially contributing to its activity.

Chapter 5: Standardized Protocols for Biological Evaluation

To empirically validate the predictions made in this guide, the following detailed, self-validating protocols are provided.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol quantifies the ability of a compound to reduce the viability of cancer cells.

Causality Behind Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its reliability and high throughput. It measures the metabolic activity of living cells, as mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the Target Compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the serially diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with medium + 0.1% DMSO (vehicle control), and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[15]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 Prepare 3. Prepare Compound Serial Dilutions Incubate1->Prepare Treat 4. Treat Cells (48-72h) Prepare->Treat Add_MTT 5. Add MTT Reagent (4h) Treat->Add_MTT Solubilize 6. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate IC50 Read->Calculate

Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay quantifies the selective inhibition of the two COX isoforms.

Causality Behind Choices: A fluorometric kit-based assay is recommended for its high sensitivity and specificity. It uses arachidonic acid as the substrate and measures the production of prostaglandin G₂, a key intermediate. The inclusion of specific inhibitors (like SC-560 for COX-1 and Celecoxib for COX-2) serves as a crucial internal control to validate the assay's performance and selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit). This includes the assay buffer, heme, and COX-1 and COX-2 enzymes.

  • Compound Dilution: Prepare serial dilutions of the Target Compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, diluted enzyme (either COX-1 or COX-2), and the test compound dilutions. Include a background well (no enzyme), a 100% initial activity well (enzyme + vehicle), and a positive control inhibitor well (e.g., Celecoxib).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the fluorometric substrate (e.g., ADHP).

  • Fluorescence Measurement: Immediately begin reading the fluorescence in a plate reader set to the appropriate excitation/emission wavelengths (e.g., 535 nm/590 nm). Read every minute for 10-20 minutes.

  • IC₅₀ Calculation: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration relative to the 100% activity control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality Behind Choices: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It is highly reproducible and allows for the testing of multiple compounds and concentrations simultaneously. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as it is standardized to support the growth of most common pathogens and minimize interference with antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the Target Compound in CAMHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]

Conclusion and Future Directions

This guide establishes a strong, scientifically-backed hypothesis for the biological profile of This compound . Based on robust structure-activity relationship data from closely related analogues, this compound is predicted to possess a multifaceted activity profile encompassing:

  • Potent anticancer activity , likely mediated through the inhibition of key kinases such as VEGFR-2.

  • Moderate anti-inflammatory activity , potentially through interaction with COX enzymes.

  • Broad-spectrum antimicrobial activity against both bacterial and fungal pathogens.

The true value of this molecule, however, can only be unlocked through empirical testing. The detailed protocols provided herein offer a clear and validated path for researchers to systematically evaluate these predicted activities. Future studies should focus not only on confirming the IC₅₀ and MIC values but also on elucidating the precise molecular mechanisms and exploring the compound's potential for further optimization as a therapeutic lead.

References

  • El-Sayed, E.-S. H., & El-Tamany, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. [Link]

  • El-Sayed, E.-S. H., & El-Tamany, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules. [Link]

  • Various Authors. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. [Link]

  • Lefranc, J., et al. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. [Link]

  • Various Authors. (2012). Structure−Activity Relationships for NAMI-A-type Complexes. ACS Publications. [Link]

  • Various Authors. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PubMed Central. [Link]

  • Various Authors. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]

  • Various Authors. (2024). Design, synthesis, biological evaluation, and molecular docking insights of novel imidazole derivatives as analgesic and anti-inflammatory agents. PubMed Central. [Link]

  • Various Authors. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society. [Link]

  • Various Authors. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Various Authors. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. ResearchGate. [Link]

  • Various Authors. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • Various Authors. (2016). Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal. [Link]

  • Various Authors. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

  • Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. Neliti. [Link]

  • Various Authors. (2016). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. IJSRP. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Various Authors. (1994). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. [Link]

  • Saravanan, S., et al. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. PubMed. [Link]

  • Various Authors. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. [Link]

  • Molbase. (Date unknown). Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole. Molbase. [Link]

  • Various Authors. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [Link]

  • Various Authors. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • Khanage, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]

  • Various Authors. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. ResearchGate. [Link]

  • Li, J. T., et al. (2025). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Synlett. [Link]

  • Various Authors. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Various Authors. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

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A Comparative Analysis of Imidazole-Based Anticancer Agents and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the emerging class of imidazole-based anticancer compounds versus established chemotherapeutic agents. While direct, extensive anticancer research on 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is not widely published in peer-reviewed literature, the imidazole scaffold is a cornerstone in the development of numerous targeted and cytotoxic therapies. This guide will, therefore, focus on well-characterized, potent imidazole derivatives as representative examples to compare their mechanisms, efficacy, and experimental evaluation against standard-of-care anticancer drugs.

Our analysis will center on key imidazole-containing compounds with demonstrated anticancer activity and compare them against classical and targeted agents like Doxorubicin and Imatinib. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed protocols for essential assays in anticancer drug screening.

The Imidazole Scaffold: A Privileged Structure in Anticancer Drug Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and its presence in the essential amino acid histidine make it a "privileged scaffold" in medicinal chemistry. This structure is a common feature in many FDA-approved drugs and is being actively investigated for its potential in developing novel anticancer agents. Imidazole derivatives have been shown to target a wide array of pathways involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

Mechanism of Action: A Tale of Two Strategies

The anticancer activity of imidazole derivatives is diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the disruption of microtubule dynamics. This section compares the mechanistic underpinnings of representative imidazole-based agents with those of Doxorubicin, a topoisomerase inhibitor, and Imatinib, a tyrosine kinase inhibitor.

Imidazole-Based Agents: Targeting Key Cellular Processes

Many imidazole derivatives exert their anticancer effects by inhibiting kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, certain imidazole compounds have been found to be potent inhibitors of kinases like BRAF, p38 MAP kinase, and Aurora kinase, which are critical for cancer cell survival and proliferation. Others function as microtubule-destabilizing agents, similar to vinca alkaloids, leading to cell cycle arrest and apoptosis.

Imidazole_MoA Imidazole Imidazole-Based Anticancer Agent Kinase Protein Kinases (e.g., BRAF, Aurora Kinase) Imidazole->Kinase Inhibition Microtubules Microtubule Dynamics Imidazole->Microtubules Disruption Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellCycle Cell Cycle Arrest Microtubules->CellCycle Regulates

Figure 1: General mechanisms of action for imidazole-based anticancer agents.

Doxorubicin: A DNA-Damaging Agent

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, an enzyme that alters DNA topology. This leads to the formation of DNA double-strand breaks, ultimately triggering apoptosis.

Doxorubicin_MoA Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Doxorubicin->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Prevents repair Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Mechanism of action of Doxorubicin.

Imatinib: A Targeted Tyrosine Kinase Inhibitor

Imatinib is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It specifically targets the BCR-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST, inhibiting their activity and blocking downstream signaling pathways that drive cell proliferation.

Imatinib_MoA Imatinib Imatinib BCR_Abl BCR-Abl Fusion Protein (CML) Imatinib->BCR_Abl Inhibition c_KIT c-KIT Receptor (GIST) Imatinib->c_KIT Inhibition Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) BCR_Abl->Downstream c_KIT->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Figure 3: Mechanism of action of Imatinib.

Comparative Efficacy: In Vitro Cytotoxicity

The efficacy of an anticancer agent is initially assessed by its ability to inhibit the growth of cancer cell lines in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents a hypothetical comparison of IC50 values for a representative imidazole-based compound against Doxorubicin and Imatinib in relevant cancer cell lines.

CompoundCancer Cell LineTarget PathwayIC50 (µM)Reference
Imidazole Derivative (Hypothetical) A375 (Melanoma)BRAF Kinase0.5Fictional Data
HCT116 (Colon Cancer)p38 MAPK1.2Fictional Data
HeLa (Cervical Cancer)Microtubule Dynamics0.8Fictional Data
Doxorubicin A375 (Melanoma)Topoisomerase II0.2Published Data
HCT116 (Colon Cancer)Topoisomerase II0.15Published Data
HeLa (Cervical Cancer)Topoisomerase II0.1Published Data
Imatinib K562 (CML)BCR-Abl0.3Published Data
GIST-T1 (GIST)c-KIT0.1Published Data
A375 (Melanoma)Not a primary target>10Published Data

Note: The data for the imidazole derivative is illustrative. Actual values would be determined experimentally.

Essential Experimental Protocols for Anticancer Drug Evaluation

The following section provides detailed, step-by-step protocols for fundamental assays used to characterize the anticancer properties of a novel compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 4: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with the compound for a specified time B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Figure 5: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The imidazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is limited in the public domain, the broader class of imidazole derivatives has demonstrated significant potential by targeting a variety of cancer-relevant pathways.

Compared to established agents like Doxorubicin, which has a broad cytotoxic effect, many imidazole-based compounds offer the potential for more targeted therapies with potentially fewer off-target effects, akin to the mechanism of Imatinib. The continued exploration of the structure-activity relationships of imidazole derivatives will undoubtedly lead to the discovery of new and more potent anticancer drugs. Future research should focus on elucidating the precise molecular targets of novel imidazole compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

  • Title: The Imidazole Ring: A Privileged Scaffold in Medicinal Chemistry Source: A review article from a reputable medicinal chemistry journal. URL: [Link]

  • Title: Doxorubicin, a topoisomerase-II inhibitor Source: A comprehensive review on the mechanism of Doxorubicin. URL: [Link]

  • Title: Imatinib: a paradigm of targeted cancer therapies Source: A seminal review on the development and mechanism of Imatinib. URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine analogs. The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Specifically, the 2-amino-5-phenyl-1H-imidazole core is a recurring motif in a number of kinase inhibitors, suggesting that the title compound and its analogs are likely to exhibit activity in this target class. This guide will explore the nuanced effects of structural modifications on the inhibitory potential of these compounds, with a focus on p38 Mitogen-Activated Protein (MAP) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in inflammatory diseases and oncology, respectively.[1][2] We will dissect the roles of the key pharmacophoric features, compare their hypothetical performance against established inhibitors, and provide detailed experimental protocols for their evaluation.

The 2-Aminoimidazole Scaffold: A Privileged Kinase Hinge-Binder

The 2-aminoimidazole moiety is a well-established "hinge-binder," capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for potent inhibition.[3] The SAR exploration of the this compound series, therefore, centers on optimizing interactions with other regions of the ATP-binding pocket to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the contribution of each key structural component of the this compound scaffold to its hypothetical kinase inhibitory activity. The analysis is a synthesis of data from studies on analogous 2-aminoimidazole and related heterocyclic kinase inhibitors.

The 5-Aryl Substituent: Probing the Hydrophobic Pocket

The 5-phenyl group of the lead compound extends into a hydrophobic pocket of the ATP-binding site. Substitutions on this ring can significantly modulate potency and selectivity.

  • The 4-Methoxy Group: The methoxy group at the para-position of the phenyl ring is a common feature in many kinase inhibitors. It can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the molecule. However, it can also be a site of metabolic liability (O-demethylation).

  • Bioisosteric Replacements for the 4-Methoxy Group: To improve metabolic stability and fine-tune activity, various bioisosteric replacements for the methoxy group can be considered. The table below summarizes the expected impact of these modifications based on general medicinal chemistry principles.

R' (at para-position)Expected Impact on Activity/PropertiesRationale
-OCH3 (Lead)Baseline activityHydrogen bond acceptor, potential metabolic liability.
-FPotentially maintained or slightly decreased activitySimilar size to -OH, blocks metabolism, increases lipophilicity.[4]
-ClPotentially increased activityFills hydrophobic pocket, electron-withdrawing.
-CH3Potentially maintained activityIncreases lipophilicity.
-OHPotentially increased activity, but may decrease permeabilityCan form a hydrogen bond, but may be rapidly conjugated.
-CF3Potentially decreased activityElectron-withdrawing, but may be too bulky for the pocket.
-CNPotentially increased activityStrong hydrogen bond acceptor and electron-withdrawing.
The N1-Methyl Group: Impact on Tautomerism and Potency

The methylation at the N1 position of the imidazole ring is a critical modification. In unsubstituted 2-aminoimidazoles, tautomerization can occur. The N1-methylation prevents this, locking the molecule in a specific tautomeric form that is often more favorable for binding to the kinase hinge region. This modification can also enhance cell permeability by masking a potential hydrogen bond donor. Studies on related imidazole-based inhibitors have shown that N-methylation can significantly impact activity against certain kinases.[5]

The 2-Amino Group: The Essential Hinge-Binding Element

The 2-amino group is the primary anchor to the kinase hinge region, typically forming two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue (e.g., Cys919 in VEGFR-2 or Met109 in p38 MAPK).[6][7] Modification of this group is generally detrimental to activity.

Comparative Performance Analysis

To contextualize the potential of the this compound series, we compare their hypothetical inhibitory profiles against well-established kinase inhibitors targeting p38 MAPK and VEGFR-2.

Comparison with p38 MAPK Inhibitors

p38 MAP kinase is a key regulator of inflammatory cytokine production.[1] Imidazole-based compounds are a prominent class of p38 inhibitors.[8]

CompoundTargetIC50 (nM)Key Structural Features
Hypothetical Analog p38α10 - 100 (projected)2-Amino-5-phenyl-imidazole core
SB203580p38α/β50 (p38α)Pyridinyl-imidazole scaffold[5]
BIRB-796 (Doramapimod)p38α/β/γ/δ38 (p38α)Binds to an allosteric site[5]
PH-797804p38α26Pyridinone inhibitor[9]

Data for known inhibitors are sourced from publicly available databases and literature.[5][9]

The this compound analogs, by targeting the ATP-binding site, are expected to exhibit competitive inhibition. Their success would depend on optimizing interactions within the hydrophobic pocket to achieve potency comparable to or exceeding that of established inhibitors.

Comparison with VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[10]

CompoundTargetIC50 (nM)Key Structural Features
Hypothetical Analog VEGFR-250 - 500 (projected)2-Amino-5-phenyl-imidazole core
SunitinibVEGFRs, PDGFRs, c-Kit2 (VEGFR-2)Indolinone scaffold[11]
SorafenibVEGFRs, PDGFR, RAF90 (VEGFR-2)Urea-based scaffold[12]
AxitinibVEGFRs0.2 (VEGFR-2)Indazole scaffold

Data for known inhibitors are sourced from publicly available databases and literature.[11][12]

Achieving selectivity for VEGFR-2 over other kinases is a significant challenge. The SAR of the 5-aryl group will be critical in conferring selectivity for the this compound series.

Experimental Protocols

To empirically determine the SAR and comparative performance of the synthesized analogs, a standardized set of in vitro assays is essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]

Materials:

  • Recombinant human kinase (e.g., p38α or VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds or DMSO (control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing an indication of their anti-proliferative effects.[13]

Materials:

  • Human cancer cell line (e.g., HT-29 for p38i or HUVEC for VEGFR-2i)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Key Concepts

SAR of 5-Aryl-2-aminoimidazole Analogs

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Core 5-(Aryl)-1-(R1)-1H-imidazol-2-amine R_Aryl 5-Aryl Group (R_Aryl) - Probes hydrophobic pocket - Influences potency & selectivity R1 N1-Substituent (R1) - Prevents tautomerization - Enhances cell permeability NH2 2-Amino Group - Essential Hinge Binder - Forms key H-bonds Potency Kinase Inhibitory Potency (IC50) R_Aryl->Potency Selectivity Kinase Selectivity R_Aryl->Selectivity R1->Potency NH2->Potency Crucial PK Pharmacokinetic Properties (e.g., Metabolic Stability) Kinase_Workflow start Synthesized Analogs kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for GI50) kinase_assay->cell_assay Active Compounds selectivity Kinase Selectivity Profiling cell_assay->selectivity Potent Hits adme ADME Profiling (Metabolic Stability, hERG) selectivity->adme sar SAR Analysis & Lead Optimization adme->sar

Caption: A typical workflow for evaluating novel kinase inhibitors.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Retrieved from [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]

  • ACS Publications. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Retrieved from [Link]

  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved from [Link]

  • Karger Publishers. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of some reported VEGFR-2 inhibitors. Retrieved from [Link]

  • Selleckchem.com. (n.d.). p38 MAPK阻害. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Retrieved from [Link]

  • PubMed. (n.d.). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Retrieved from [Link]

  • MDPI. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. Retrieved from [Link]

  • PubMed Central. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Retrieved from [Link]

  • Drug Hunter. (n.d.). Critical On-Target Toxicity with a VPS34 Kinase Inhibitor?. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

This document is not a rigid template but an in-depth, logical guide designed to empower researchers to make informed decisions. We will compare and contrast leading methodologies, provide actionable protocols, and explain the causality behind our experimental choices, ensuring a self-validating and robust approach to confirming target engagement.

The Central Challenge: Moving from "What Does It Do?" to "How Does It Do It?"

A compound's cellular phenotype—be it cytotoxicity, pathway inhibition, or a change in morphology—is merely the final chapter of a complex story. True mechanistic understanding requires direct evidence of the physical interaction between the drug and its protein target(s) within the complex milieu of a living cell.[1][2][3] Answering this is crucial for lead optimization, understanding potential off-target effects, and building a solid foundation for clinical translation.[3][4][5]

Our approach will be grounded in two complementary pillars of investigation:

  • Biophysical Confirmation of Direct Binding: Does the compound physically interact with the target protein?

  • Functional Confirmation of Target Modulation: Does this binding event translate into a measurable change in the target's activity or its downstream pathway?

Comparative Analysis of Leading Target Engagement Methodologies

Choosing the right assay depends on available resources, knowledge of the putative target class, and the specific question being asked. Here, we compare three powerful, label-free techniques that directly measure the biophysical consequences of a drug binding to its target in a cellular context.

Methodology Core Principle Key Advantages Considerations & Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of a target protein, making it more resistant to heat-induced aggregation.[6][7][8][9]Label-free; applicable in intact cells, cell lysates, and tissues; can be adapted for high-throughput screening.[6][9][10]Requires a specific antibody for targeted analysis (Western blot) or advanced proteomics for unbiased discovery (TPP); membrane proteins can be challenging.[6][7]Validating known targets; unbiased screening for soluble protein targets (TPP); confirming target engagement in preclinical animal models.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters protein conformation, conferring resistance to proteolytic digestion.[11][12][13][14]Label-free and does not require compound modification; applicable to complex protein mixtures; can identify novel targets.[13][14][15]Requires careful optimization of protease concentration and digestion time; may not be suitable for all protein classes or binding pockets.[11]Unbiased target identification from cell lysates; validating hits from phenotypic screens without modifying the compound.
Kinobeads / Chemical Proteomics Competition-based affinity chromatography. A test compound competes with immobilized, broad-spectrum ligands for binding to a class of proteins (e.g., kinases).[16][17][18]Unbiased profiling of hundreds of proteins simultaneously (e.g., >250 kinases); provides quantitative affinity data (EC50/Kd); uses native proteins from cell lysates.[17][19]Primarily applicable to specific, well-defined protein families for which affinity resins exist (e.g., ATP-binding proteins); cannot profile allosteric inhibitors.[18]Determining the kinome-wide selectivity profile of a putative kinase inhibitor; identifying off-targets within the kinase family.

Strategic Workflow for Target Engagement Confirmation

A logical and phased approach is critical to efficiently allocate resources and build a compelling case for target engagement. The following workflow provides a roadmap from initial hypothesis to definitive validation.

G cluster_0 Phase 1: Unbiased Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation (Direct Binding Confirmation) cluster_2 Phase 3: Functional Validation (Cellular Pathway Modulation) A Phenotypic Screen Hit (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) B Proteome-Wide DARTS (Identify protease-resistant proteins) A->B C Thermal Proteome Profiling (TPP) (Identify thermally stabilized proteins) A->C D Candidate Target List (Identified by Mass Spectrometry) B->D C->D E Targeted CETSA (Western Blot) D->E F Targeted DARTS (Western Blot) D->F G Isothermal Dose-Response CETSA/DARTS E->G F->G H Direct Binding Confirmed (Dose-dependent stabilization) G->H I Target-Specific Functional Assay (e.g., Kinase activity, cAMP levels) H->I J Cellular Phenotype Rescue (e.g., siRNA/CRISPR knockdown of target) H->J K Mechanism of Action Confirmed I->K J->K

Caption: A three-phase workflow for target identification and validation.

Experimental Protocols

Here, we provide detailed, self-validating protocols for two of the most versatile label-free methods: CETSA and DARTS. These protocols are designed to be performed first in a targeted fashion, assuming a candidate protein has been identified, and can be expanded for proteome-wide discovery.

Protocol 1: Targeted Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol aims to validate a specific protein target by measuring its increased thermal stability in the presence of this compound.

Causality: The binding of a small molecule to its target protein creates an energetically more stable complex. This added stability means more thermal energy is required to unfold and aggregate the protein. By heating cells at a specific temperature, we can create conditions where the unbound target precipitates, while the ligand-bound fraction remains soluble and detectable.[8][10][20]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, or a relevant cancer cell line) to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot 50 µL of the cell suspension for each treatment condition into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). One unheated sample (25°C) should be kept as a control. The optimal temperature range, which should bracket the melting temperature (Tm) of the target protein, must be determined empirically.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.

Data Interpretation & Self-Validation:

  • CETSA Melt Curve: In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases. Plotting the relative band intensity against temperature generates a "melting curve."

  • Thermal Shift: In the presence of the compound, the melting curve should shift to the right, indicating a higher melting temperature (Tm). A dose-dependent thermal shift provides strong evidence of direct target engagement.

G cluster_workflow CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Collect Supernatant (Soluble Protein Fraction) C->D E 5. Western Blot (Detect Target Protein) D->E

Caption: The experimental workflow for a targeted CETSA experiment.

Protocol 2: Targeted Drug Affinity Responsive Target Stability (DARTS)

This protocol validates a target by assessing its increased resistance to protease digestion upon binding to this compound.

Causality: A small molecule binding to a protein often induces a conformational change or sterically hinders protease cleavage sites, making the protein more resistant to digestion.[11][13] This protection can be visualized as a higher abundance of the full-length protein after limited proteolysis.[12][15]

Step-by-Step Methodology:

  • Cell Lysis and Preparation:

    • Harvest untreated cells and lyse them in M-PER buffer (or a similar non-denaturing lysis buffer) with a protease inhibitor cocktail.

    • Determine the total protein concentration of the lysate. Dilute the lysate to a working concentration of 1 mg/mL in TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).

  • Compound Incubation:

    • Aliquot the cell lysate. To the treatment groups, add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • To the control group, add an equivalent volume of vehicle (e.g., 1% DMSO).

    • Incubate all samples at room temperature for 1-2 hours with gentle rotation.

  • Limited Proteolysis:

    • Prepare a stock solution of a suitable protease, such as Pronase or thermolysin. The optimal protease and its concentration must be determined empirically to achieve partial, but not complete, digestion of the target protein in the vehicle control.

    • Add the protease to each sample at the predetermined optimal ratio (e.g., 1:800 protease-to-protein ratio).

    • Incubate for a precise amount of time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Protein Analysis:

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting with an antibody specific to the target of interest.

Data Interpretation & Self-Validation:

  • Protease Protection: In the vehicle-treated sample, the protease should cause a significant decrease in the intensity of the full-length protein band compared to an undigested control.

  • Dose-Dependent Protection: In the compound-treated samples, there should be a visible, dose-dependent protection of the target protein from digestion. The presence of a stronger full-length protein band at higher compound concentrations is direct evidence of binding.

Conclusion and Forward Outlook

Confirming that a small molecule engages its intended target within the complex cellular environment is a non-trivial but essential step in drug discovery.[21][22] For a novel compound like this compound, a systematic approach combining unbiased, proteome-wide discovery methods (like TPP or proteomic DARTS) with rigorous, targeted validation techniques (CETSA, targeted DARTS) is the most robust path forward.

By employing a multi-faceted strategy that pairs direct biophysical evidence with downstream functional readouts, researchers can build a compelling, data-driven narrative of their compound's mechanism of action. This not only validates the primary target but also uncovers potential off-targets, providing a comprehensive understanding that is critical for advancing a molecule through the development pipeline.

References

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  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 219-228. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745–757. Retrieved from [Link]

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A Researcher's Guide to Comparative Pharmacokinetic Profiling: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the pharmacokinetic (PK) profile of a lead compound and its derivatives is paramount to advancing a successful therapeutic candidate. This guide provides a comprehensive framework for comparing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine and its structurally related analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your research.

Introduction: The Rationale for Derivatization

The parent compound, this compound, serves as a promising scaffold. However, optimizing its drug-like properties often necessitates structural modifications. These derivatives are synthesized with the aim of improving key pharmacokinetic parameters such as oral bioavailability, metabolic stability, and half-life, while maintaining or enhancing the desired pharmacological activity. This guide will walk you through the essential in vitro and in vivo studies to characterize and compare these critical attributes.

Part 1: In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment

Early in vitro ADME screening is crucial for identifying promising candidates and flagging potential liabilities before committing to resource-intensive in vivo studies.[1][2]

Metabolic Stability: A Measure of a Compound's Susceptibility to Biotransformation

The metabolic stability of a compound provides an early indication of its persistence in the body.[3][4] Liver microsomes and hepatocytes are the primary tools for this assessment, representing Phase I and a combination of Phase I and II metabolism, respectively.[3][5]

Illustrative Comparative Metabolic Stability Data

CompoundDerivative ModificationMicrosomal Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent-1585
Derivative A-F substitution on phenyl ring2550
Derivative B-CH₃ substitution on imidazole10110
Derivative CBioisosteric replacement of methoxy group4520

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the determination of a compound's half-life in the presence of liver microsomes.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow of the in vitro metabolic stability assay.

Cell Permeability: Predicting Oral Absorption

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[6] This assay measures the rate at which a compound crosses a monolayer of human colorectal adenocarcinoma cells.

Illustrative Comparative Caco-2 Permeability Data

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioPredicted Human Intestinal Absorption
Parent5.21.8Moderate
Derivative A8.91.2High
Derivative B4.53.5Low to Moderate (potential efflux)
Derivative C12.11.1High

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, typically for 21-25 days.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral Permeability (A-B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Basolateral to Apical Permeability (B-A): Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time. This helps determine if the compound is a substrate for efflux transporters.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active efflux.

Diagram of Caco-2 Permeability Assay

Caco2_Permeability cluster_A_to_B A to B Permeability cluster_B_to_A B to A Permeability A_donor Apical (A) Donor + Test Compound A_membrane Caco-2 Monolayer A_donor->A_membrane Absorption A_receiver Basolateral (B) Receiver A_membrane->A_receiver B_donor Basolateral (B) Donor + Test Compound B_membrane Caco-2 Monolayer B_donor->B_membrane Efflux B_receiver Apical (A) Receiver B_membrane->B_receiver Rodent_PK_Study A Compound Formulation & Dosing (PO/IV) B Serial Blood Sampling (e.g., Tail Vein) A->B C Plasma Separation (Centrifugation) B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Modeling (WinNonlin) D->E F Determination of PK Parameters (Cmax, Tmax, AUC, t½) E->F

Caption: Key steps in a rodent pharmacokinetic study.

Part 3: Integrating Data for Candidate Selection

The ultimate goal of this comparative profiling is to select the derivative with the most favorable overall pharmacokinetic profile for further development. This involves a careful consideration of all the data generated. For instance, Derivative C in our illustrative data shows high metabolic stability, high permeability, and excellent in vivo exposure, making it a strong candidate. Conversely, Derivative B exhibits poor metabolic stability and potential for efflux, indicating it may be a less desirable candidate.

By systematically applying the principles and protocols outlined in this guide, researchers can make informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of advancing a successful therapeutic agent.

References

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  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606–1610. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

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A Head-to-Head Comparative Analysis of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of paramount interest for their potential to yield potent and selective therapeutic agents. This guide provides a comprehensive head-to-head comparison of a novel compound, 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, with established, commercially available inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

The imidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The structural features of this compound suggest its potential as a kinase inhibitor, making a comparative study against known inhibitors essential to elucidate its biological activity and therapeutic potential.

This guide will delve into the rationale for selecting p38 MAPK and TAK1 as potential targets, outline detailed experimental protocols for a robust comparative analysis, and present hypothetical data to illustrate the compound's performance profile.

The Rationale: Targeting Key Nodes in Inflammatory Signaling

Chronic inflammation is a hallmark of numerous diseases, and kinases such as p38 MAPK and TAK1 are critical mediators in the signaling cascades that drive inflammatory responses.[1][2][3][4] Their central role makes them attractive targets for therapeutic intervention.

p38 MAPK Signaling: The p38 MAPK pathway is a key player in cellular responses to inflammatory cytokines and environmental stress.[1][2][5][6] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, making its inhibition a viable strategy for treating inflammatory disorders.[2][7]

TAK1 Signaling: TAK1 is a crucial upstream kinase that activates both the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines.[3][4][8][9] Its position as a key regulator of multiple downstream inflammatory mediators makes it a compelling target for anti-inflammatory drug development.[3][4]

Given the prevalence of the imidazole scaffold in known kinase inhibitors, we hypothesize that this compound may exert its effects through the inhibition of p38 MAPK and/or TAK1.

Comparative Inhibitor Panel

To benchmark the performance of this compound, a panel of well-characterized, commercially available inhibitors for p38 MAPK and TAK1 will be utilized.

TargetCommercial InhibitorKey Features
p38 MAPK SB203580A potent and selective inhibitor of p38α and p38β isoforms.[10][11]
BIRB 796A highly potent and selective p38 MAPK inhibitor with a different binding mode.[10]
TAK1 TakinibA potent and selective TAK1 inhibitor.[12][13][14]
(5Z)-7-OxozeaenolA potent and selective natural product inhibitor of TAK1.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A systematic evaluation of this compound will be conducted using a combination of in vitro biochemical assays and cell-based functional assays. This approach allows for a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

Workflow for Inhibitor Comparison

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Assess Selectivity Cellular_Potency Cell-Based Potency Assay (Cellular IC50) Selectivity_Panel->Cellular_Potency Validate in Cellular Context Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cellular_Potency->Target_Engagement Confirm Target Interaction Downstream_Signaling Western Blot Analysis of Downstream Pathways Target_Engagement->Downstream_Signaling Analyze Functional Consequences Compound 5-(4-methoxyphenyl)-1-methyl- 1H-imidazol-2-amine & Commercial Inhibitors Compound->Biochemical_Assay Test Compound Potency

Caption: Experimental workflow for the comparative analysis of kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: A radioactive phosphate from [γ-³²P]ATP is transferred to a specific substrate by the kinase.[15][16] The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human p38α or TAK1), a specific peptide substrate, and varying concentrations of the test compound (this compound or commercial inhibitors).

  • Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.[17][18]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Determining Cellular Potency

This assay assesses the ability of a compound to inhibit the target kinase within a living cell, providing insights into its membrane permeability and stability.[19][20][21][22]

Principle: Measure the inhibition of a downstream signaling event in cells stimulated to activate the target kinase pathway. For p38 MAPK and TAK1, this can be the phosphorylation of a downstream substrate or the production of a pro-inflammatory cytokine.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., THP-1 monocytes or HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the target pathway (e.g., lipopolysaccharide (LPS) for TAK1 and p38 MAPK activation).

  • Lysis: After a defined stimulation period (e.g., 30 minutes for phosphorylation events or 6 hours for cytokine production), lyse the cells.

  • Detection:

    • Phosphorylation: Use a phospho-specific antibody in an ELISA or Western blot to detect the phosphorylation of a downstream target (e.g., phospho-MK2 for p38 MAPK activity or phospho-p38 for TAK1 activity).

    • Cytokine Production: Measure the amount of a secreted cytokine (e.g., TNF-α) in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Calculate the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome of the comparative analysis.

Table 1: In Vitro Kinase Inhibition Potency (IC50, nM)
Compoundp38α MAPKTAK1
This compound 75>10,000
SB203580 50>10,000
BIRB 796 10>10,000
Takinib >10,0009.5
(5Z)-7-Oxozeaenol >10,0005
Table 2: Cellular Potency (Cellular IC50, nM)
CompoundInhibition of LPS-induced TNF-α production in THP-1 cells
This compound 250
SB203580 200
BIRB 796 50
Takinib 45
(5Z)-7-Oxozeaenol 30

Interpretation of Hypothetical Results

Based on the hypothetical data, this compound demonstrates moderate to potent and selective inhibition of p38α MAPK in the biochemical assay. Its cellular potency, while slightly lower than the established p38 MAPK inhibitors, indicates good cell permeability and activity in a physiological context. The lack of activity against TAK1 suggests a selective mode of action.

Visualizing the Signaling Context

The following diagram illustrates the points of intervention for the tested inhibitors within the p38 MAPK and TAK1 signaling pathways.

G cluster_pathway Inflammatory Signaling Cascade cluster_inhibitors Points of Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream Response Inflammatory Response (e.g., Cytokine Production) Downstream->Response Novel_Inhibitor 5-(4-methoxyphenyl)-1-methyl- 1H-imidazol-2-amine Novel_Inhibitor->p38_MAPK p38_Inhibitors SB203580 BIRB 796 p38_Inhibitors->p38_MAPK TAK1_Inhibitors Takinib (5Z)-7-Oxozeaenol TAK1_Inhibitors->TAK1

Caption: Inhibition points of the test compounds in the inflammatory signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the head-to-head comparison of the novel compound this compound with commercially available kinase inhibitors. The proposed experimental workflow, utilizing both biochemical and cell-based assays, provides a robust framework for determining its potency, selectivity, and cellular efficacy.

The hypothetical data presented suggest that this compound is a promising selective p38 MAPK inhibitor. Further studies would be warranted to confirm these findings, including:

  • Broader Kinase Selectivity Profiling: Testing against a larger panel of kinases to confirm its selectivity profile.

  • Mechanism of Action Studies: Investigating its binding mode and kinetics.

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammatory diseases.

By following the principles and protocols outlined in this guide, researchers can effectively characterize novel kinase inhibitor candidates and benchmark their performance against established standards in the field.

References

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  • Hernández-Luis, F., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. International journal of molecular sciences, 25(1), 598.
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A Researcher's Guide to Elucidating and Validating the Mechanism of Action of Novel Compounds Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and chemical biology. The compound this compound is a novel chemical entity without a well-documented mechanism of action (MoA). This guide, therefore, provides a comprehensive, genetics-driven framework to first identify its molecular target and then rigorously validate its MoA. We will use a hypothetical—but plausible—MoA to illustrate the validation workflow, proposing that the compound targets the p38 MAPK signaling pathway, a common target for imidazole-containing molecules.[][2][3][4][5][6]

Part 1: The "Unbiased" Approach: Genome-Wide CRISPR Screening for Target Discovery

Before validating a hypothesized MoA, the most robust initial step for a novel compound is an unbiased, genome-wide screen to identify genes that functionally interact with the molecule.[7][8] A CRISPR-Cas9 loss-of-function screen can pinpoint genes whose knockout confers either resistance or sensitivity to the compound, providing strong evidence for its primary target and pathway.[][10][11]

A typical workflow involves transducing a Cas9-expressing cell line with a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome.[8][11] The cell pool is then treated with our compound of interest.

G cluster_prep Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis A Pooled sgRNA Library (Genome-Wide) B Lentiviral Packaging A->B D Lentiviral Transduction (Low MOI) B->D C Cas9-Expressing Cancer Cell Line C->D E Antibiotic Selection for Successfully Transduced Cells D->E F Split Population: 1. Vehicle Control (DMSO) 2. Compound Treatment E->F G Cell Proliferation (Multiple Passages) F->G H Genomic DNA Extraction from Both Populations G->H I PCR Amplification of sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Bioinformatic Analysis: Compare sgRNA Abundance J->K L Hit Identification: Depleted sgRNAs (Sensitizers) Enriched sgRNAs (Resistors) K->L

Caption: Workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen.

Experimental Protocol: CRISPR-Cas9 Drug Resistance/Sensitivity Screen
  • Cell Line Selection : Choose a cancer cell line known to be sensitive to growth inhibition by the compound at a specific concentration (e.g., IC50). Ensure the cell line stably expresses Cas9.

  • Library Transduction : Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library (e.g., TKOv3) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.[10]

  • Selection & Expansion : Select transduced cells using an appropriate antibiotic (e.g., puromycin). Expand the cell population while maintaining high coverage of the library (at least 500 cells per sgRNA).

  • Compound Treatment : Split the cell population. Treat one arm with the vehicle (e.g., DMSO) and the other with this compound at a concentration that inhibits growth by ~50-80%.

  • Culture and Harvest : Culture the cells for 14-21 days, passaging as needed, while maintaining library coverage. Harvest cells at the beginning (T0) and end of the experiment.

  • Sequencing and Analysis : Extract genomic DNA, amplify the sgRNA-containing regions via PCR, and perform next-generation sequencing.[11] Analyze the data to identify sgRNAs that are significantly depleted (genes required for compound efficacy) or enriched (genes whose loss confers resistance) in the treated population compared to the control.

The top hits from this screen provide an unbiased list of candidate targets. For the remainder of this guide, we will assume this screen identified MAPK14 (p38α) as a top sensitizing hit, aligning with our structural hypothesis.

Part 2: Validating the p38 MAPK Pathway as the Mechanism of Action

Once a high-confidence candidate like p38α MAPK is identified, focused genetic experiments are essential for validation.[12][13] This process confirms that the compound's effect is directly mediated by this target.

A. CRISPR/Cas9-Mediated Gene Knockout

The most direct way to validate a target is to completely remove it.[12] If our compound acts through p38α, knocking out its gene (MAPK14) should render cells resistant to the drug.

Protocol: Single-Gene Knockout and Dose-Response Analysis

  • Design and Clone sgRNAs : Design 2-3 high-efficiency sgRNAs targeting distinct exons of MAPK14. Clone them into a suitable lentiviral vector.

  • Generate Knockout Cell Line : Transduce the parental cell line with the MAPK14-targeting sgRNA lentivirus. Select single-cell clones and expand them.

  • Verify Knockout : Confirm the absence of p38α protein in selected clones via Western Blot or proteomics. Sequence the genomic locus to confirm the presence of frameshift-inducing indels.

  • Dose-Response Assay : Perform a cell viability assay (e.g., CellTiter-Glo) on the wild-type (WT) and MAPK14 knockout (KO) cells, treating them with a range of concentrations of this compound.

  • Data Analysis : A significant rightward shift in the dose-response curve for the KO cells compared to WT cells strongly indicates that p38α is the target.

B. Rescue Experiments

To ensure the observed resistance isn't due to off-target effects of the CRISPR process, a "rescue" experiment is performed. Re-introducing the target protein should restore sensitivity to the compound.

Protocol: Rescue Experiment

  • Design Rescue Construct : Create a MAPK14 expression vector that will not be targeted by the original sgRNA (e.g., by introducing silent mutations in the sgRNA recognition site).

  • Transfect KO Cells : Introduce the rescue construct into the validated MAPK14 KO cell line to re-express p38α.

  • Confirm Re-expression : Verify p38α protein expression via Western Blot.

  • Repeat Dose-Response Assay : Compare the drug sensitivity of WT, KO, and "KO + Rescue" cells. Restoration of sensitivity in the rescue line confirms the on-target effect.

G

Caption: Hypothesized inhibition of the p38 MAPK pathway by the compound.

Part 3: Comparative Analysis with Known p38 MAPK Inhibitors

A key component of this guide is to compare the novel compound against established alternatives. This helps to benchmark its potency and specificity. SB203580 and Doramapimod (BIRB 796) are well-characterized, potent p38 MAPK inhibitors that serve as excellent comparators.[14]

We will compare the cellular and molecular phenotypes induced by our compound against these known inhibitors.

A. Phenotypic Comparison

The phenotypic effects of all three compounds should be consistent with p38 MAPK inhibition.[15][16]

Table 1: Comparative Analysis of Cellular Phenotypes

Experiment This compound SB203580 (Reference) Expected Outcome if On-Target
Cell Viability Assay (WT cells) IC50 = X nMIC50 = Y nMPotent growth inhibition.
Cell Viability Assay (p38 KO cells) Significant IC50 shift (>10-fold)Significant IC50 shift (>10-fold)Loss of potency, confirming target dependency.
Cytokine Production (e.g., TNF-α) after LPS stimulation Dose-dependent inhibitionDose-dependent inhibitionSuppression of inflammatory cytokine release.
Cell Cycle Analysis G1/S or G2/M arrestG1/S or G2/M arrestSimilar cell cycle arrest profiles.
B. Molecular Comparison

At the molecular level, all compounds should inhibit the phosphorylation of direct downstream targets of p38 MAPK.

Protocol: Phospho-Protein Analysis via Western Blot

  • Cell Treatment : Treat cells with our compound, SB203580, or a vehicle control for a short period (e.g., 1-2 hours). Stimulate the p38 pathway with an agonist like anisomycin or UV radiation.

  • Protein Extraction : Lyse the cells and prepare protein extracts.

  • Western Blotting : Perform Western blotting using antibodies against:

    • Phospho-p38 MAPK (to confirm pathway activation)

    • Total p38 MAPK (as a loading control)

    • Phospho-MK2 (a direct downstream substrate)

    • Total MK2 (as a loading control)

  • Analysis : A potent p38 inhibitor should reduce the levels of Phospho-MK2 without affecting the total levels of the proteins or the phosphorylation of p38 itself (as most inhibitors are ATP-competitive).[2]

Table 2: Comparative Analysis of Molecular Phenotypes

Molecular Readout This compound SB203580 (Reference) Expected Outcome if On-Target
p-MK2 Levels (Downstream Target) Strong, dose-dependent decreaseStrong, dose-dependent decreaseDirect evidence of target inhibition in cells.
p-JNK Levels (Off-Target Control) No significant changeNo significant changeDemonstrates selectivity over other MAPK pathways.
p-ERK Levels (Off-Target Control) No significant changeNo significant changeDemonstrates selectivity over other MAPK pathways.

Conclusion

By employing a systematic, genetics-led approach, researchers can move from an unknown compound to a validated mechanism of action with high confidence. The initial unbiased CRISPR screen provides a powerful tool for hypothesis generation, which is then rigorously tested through specific gene knockout, rescue experiments, and crucial comparisons with well-characterized alternative compounds. This framework not only validates the primary MoA of this compound but also establishes its specificity, providing a solid foundation for further preclinical and clinical development.

References

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  • Journal of Biomedicine and Biochemistry. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024-12-13). Available from: [Link]

  • Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. Available from: [Link]

  • Researcher.Life. Pharmacological Potential of p38 MAPK Inhibitors. (2005-01-01). Available from: [Link]

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  • Adelmann, C. H., Wang, T., Sabatini, D. M., & Lander, E. S. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. Broad Institute. Available from: [Link]

  • Biocompare. Target Validation with CRISPR. (2022-10-28). Available from: [Link]

  • Lee, J. K., & Kim, S. Y. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(23), 5649. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022-04-28). Available from: [Link]

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  • National Institutes of Health. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024-01-04). Available from: [Link]

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  • National Institutes of Health. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023-03-21). Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemical entities we create. The proper disposal of a novel or specialized compound like 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is not a mere procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive framework for the safe handling and disposal of this compound. In the absence of a specific, dedicated Safety Data Sheet (SDS) for every novel substance, we must rely on an expert assessment of its chemical structure, the principles of chemical safety, and established regulatory guidelines. This document is structured to empower you to make informed, safe, and compliant decisions.

Part 1: Hazard Assessment & Chemical Profile

The foundational step in any disposal plan is a thorough understanding of the compound's potential hazards. Lacking a specific SDS, we must infer its characteristics from its constituent functional groups: an imidazole ring, an amine group, and a methoxyphenyl group.

  • Imidazole Core: The imidazole ring is a nitrogen-containing heterocycle found in many biologically active molecules. While imidazole itself is corrosive and can cause burns, its derivatives' properties can vary widely.[1][2] Due to its high nitrogen content, thermal decomposition can release toxic nitrogen oxides (NOx).[3][4][5]

  • Amine Group (-NH2): Amines are organic bases that can be irritants or corrosive. They are a common functional group in pharmaceuticals and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Methoxyphenyl Group: This group makes the molecule aromatic and influences its solubility and metabolic profile.

Presumptive Hazard Classification: Given these components, this compound should be treated, at a minimum, as a hazardous substance with the following potential characteristics until proven otherwise:

  • Acute Toxicity (Oral): Harmful if swallowed.[8]

  • Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10]

  • Environmental Hazard: Potentially harmful to aquatic life due to the stability of the imidazole ring and the biological activity of amines.[7][11]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous chemical waste .

Part 2: Regulatory Framework: Adherence to RCRA

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] This framework ensures that hazardous waste is managed from generation to final disposal in a way that protects human health and the environment.

Key principles that directly impact laboratory operations include:

  • Waste Determination: The generator of the waste (i.e., your laboratory) is legally responsible for determining if the waste is hazardous.[13]

  • Prohibition on Sewering: It is strictly forbidden to dispose of hazardous waste pharmaceuticals or other hazardous chemicals by flushing them down the sink or drain.[14][15][16]

  • Accumulation Standards: Laboratories must accumulate hazardous waste at or near the point of generation in designated "Satellite Accumulation Areas" (SAAs) before it is collected by trained professionals.[17][18]

Part 3: Step-by-Step On-Site Waste Management Protocol

Proper handling and segregation within the laboratory are critical to ensure safety and compliance.

1. Personal Protective Equipment (PPE): When handling the compound or its waste, always wear:

  • Standard laboratory coat

  • Chemical splash goggles or a face shield[19]

  • Chemically resistant gloves (e.g., nitrile)

2. Waste Container Selection:

  • Compatibility: Use a container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive materials.[20]

  • Condition: The container must be in good condition, with no leaks or cracks, and must have a secure, screw-top cap.[17]

  • Integrity: Keep the waste container closed at all times except when adding waste.[20][21] This prevents the release of vapors and protects against spills.

3. Labeling Requirements: Proper labeling is a cornerstone of safe waste management. The moment you designate a container for waste, it must be labeled.

  • Attach a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[17][21]

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas.

  • List all constituents and their approximate percentages if it is a mixed waste stream.

4. Segregation and Storage in a Satellite Accumulation Area (SAA):

  • Designate an SAA: Establish an SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[18][20]

  • Isolate Incompatibles: Store this amine-containing waste away from strong acids, acid chlorides, and strong oxidizing agents to prevent violent reactions.[2]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[18][22]

Part 4: Final Disposal Pathways

The ultimate destruction of this chemical waste must be handled by a licensed hazardous waste disposal facility. Your institution's EH&S department will manage the collection from your lab and the final transport.

Disposal MethodApplicability & Rationale
High-Temperature Incineration Recommended & Standard Practice. This is the most effective and environmentally sound method for organic chemical waste.[23] Incineration at temperatures >850°C with appropriate emission controls (e.g., scrubbers) ensures the complete destruction of the organic molecule, breaking it down into carbon dioxide, water, and nitrogen gas.[5] The process also neutralizes its biological activity.
Chemical Treatment Limited Applicability. Methods like oxidation or neutralization can be used for some liquid amine wastes but are not practical for a solid compound in a research setting.[24] These processes are complex and best performed at a dedicated treatment facility.
Landfill Unacceptable. Direct landfilling of untreated hazardous chemical waste is prohibited by law. It poses a significant risk of soil and groundwater contamination.

The logical workflow for making disposal decisions is summarized in the diagram below.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Phase 1: In-Lab Assessment cluster_1 Phase 2: On-Site Management cluster_2 Phase 3: Final Disposition start Begin Waste Generation assess_sds Is a specific SDS available? start->assess_sds follow_sds Follow SDS Section 13 (Disposal Considerations) assess_sds->follow_sds Yes assess_structure Assess Hazard from Chemical Structure assess_sds->assess_structure No classify_haz Classify as Hazardous Waste (Presumptive Toxicity/Irritant) assess_structure->classify_haz select_container Select Compatible & Labeled Container classify_haz->select_container segregate Segregate in SAA (Away from Acids/Oxidizers) select_container->segregate accumulate Accumulate Waste (Keep Container Closed) segregate->accumulate accumulate->accumulate Continue Work check_full Container Full or Work Completed? accumulate->check_full request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes transport Transport by Licensed Hazardous Waste Hauler request_pickup->transport incineration Final Disposal via High-Temperature Incineration transport->incineration

Caption: Decision workflow for proper chemical disposal.

Part 5: Decontamination & Spill Management

  • Empty Containers: An "empty" container that held this compound is not necessarily non-hazardous. It must be managed properly.

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect all rinsate as hazardous waste in your designated liquid waste container.[21][22]

    • After triple-rinsing, deface the original label and dispose of the container as regular solid waste or according to your facility's specific procedures.

  • Spill Response: In case of a spill, prompt and safe cleanup is essential.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Control Vapors: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

    • PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

    • Containment: For a small solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[19]

    • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleanup materials as hazardous waste.

By adhering to these principles and procedures, you ensure that your vital research is conducted not only effectively but also with the highest commitment to safety and environmental integrity.

References

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  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
  • Material Safety Data Sheet - 4-Aminoantipyrine, 98%. (n.d.). Cole-Parmer.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.

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Personal protective equipment for handling 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its structural components. The imidazole moiety can be corrosive and may pose reproductive health risks, while aromatic amines are a class of compounds known for their potential carcinogenicity and toxicity.[1][2]

Anticipated Hazard Profile:

Hazard ClassGHS PictogramSignal WordAnticipated Hazard Statement
Acute Toxicity, Oral
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.[3][4]
Skin Corrosion/Irritation

Danger H314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage

Danger H318: Causes serious eye damage.[6]
Reproductive Toxicity

Danger H360D: May damage the unborn child.[4][7]
Carcinogenicity (Suspected)

Danger Suspected of causing cancer due to the aromatic amine structure.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The selection is based on preventing contact through all potential routes: dermal, ocular, and inhalation.[8]

Required PPE for Handling:

Protection TypeSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.[9]Protects against splashes and dust. The imidazole structure is known to cause severe eye damage.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 0.11 mm).[5]Prevents skin contact. Aromatic amines can be absorbed through the skin, and imidazole is corrosive.[1][10] Always inspect gloves before use and use proper removal technique.[7]
Body Protection Flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs.[11]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or a half-face respirator with particulate filters.[6]Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes exposure and ensures procedural safety. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to control emissions at the source.[9]

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the area is clean and uncluttered.

  • PPE Donning: Put on all required PPE as specified in Section 2.

  • Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to avoid generating dust. Minimize the time the stock container is open.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Use a magnetic stirrer to facilitate dissolution and avoid splashing.

  • Post-Handling: Tightly seal the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[12]

Workflow Diagram: Safe Handling of Solid Compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Designate Area in Chemical Fume Hood B Don All Required PPE A->B C Weigh Solid Compound (Minimize Dust) B->C D Prepare Solution (If Applicable) C->D E Seal Containers D->E F Decontaminate Surfaces and Tools E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling solid this compound.

Emergency Procedures and Spill Response

Immediate and correct response to spills is crucial to prevent exposure and environmental contamination.[13]

Spill Classification:
  • Minor Spill: A small amount (<1 gram) of solid, contained within a fume hood, that can be managed by trained lab personnel without risk of significant exposure.[14][15]

  • Major Spill: Any spill outside of a fume hood, a large quantity of material, or any situation where personnel are not comfortable with the cleanup procedure.[14][15] In this case, evacuate the area, alert others, and contact emergency services.

Minor Spill Cleanup Protocol (Solid Compound):
  • Alert: Notify colleagues in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • PPE: Wear the full PPE specified in Section 2.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14] Do not use combustible materials like paper towels.[14]

  • Collect: Carefully sweep the material and absorbent into a designated, sealable hazardous waste container using non-sparking tools.[3][16]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: All cleanup materials (absorbent, cloths, gloves) must be placed in a sealed, labeled hazardous waste bag for disposal.[13]

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Emergency Response Flowchart

G Spill Spill Occurs Assess Assess Spill: - Location? - Quantity? - Confident to clean? Spill->Assess Minor Minor Spill Assess->Minor Yes Major Major Spill Assess->Major No FollowMinor Follow Minor Spill Cleanup Protocol (Section 4) Minor->FollowMinor Evacuate Evacuate Area Major->Evacuate Alert Alert Others Evacuate->Alert Contact Contact Emergency Services / EHS Alert->Contact

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

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